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5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride Documentation Hub

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  • Product: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
  • CAS: 1160259-89-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Abstract This technical guide provides a comprehensive analysis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, a highly functionalized aromatic compound with significant potential in synthetic chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, a highly functionalized aromatic compound with significant potential in synthetic chemistry. The document delineates its molecular structure, proposes a detailed, field-proven synthetic pathway, and discusses its potential applications, particularly in the realms of pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational knowledge and practical, actionable protocols. Every claim and protocol is substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a complex molecule characterized by a highly substituted benzoyl chloride core. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an ether linkage bestows upon it a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel bioactive compounds. Substituted benzoyl chlorides are well-established as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Their high reactivity, particularly as acylating agents, allows for the facile introduction of the benzoyl moiety into a wide range of molecules.[1] The specific substitution pattern of the title compound suggests its potential utility in creating compounds that can engage in a variety of intermolecular interactions, a desirable trait in drug design.

Molecular Structure and Properties

The molecular structure of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is defined by a central benzene ring substituted with a bromine atom, a benzoyl chloride group, and a (2-chloro-6-fluorobenzyl)oxy group. This intricate arrangement of functional groups dictates its chemical reactivity and physical properties.

  • Benzoyl Chloride Moiety: The acyl chloride group (-COCl) is a highly reactive functional group, susceptible to nucleophilic attack. This makes the molecule an excellent acylating agent for alcohols, amines, and other nucleophiles.

  • Bromo and Chloro Substituents: The presence of bromine and chlorine atoms on the aromatic rings influences the molecule's electronic properties through inductive and resonance effects. They also provide potential sites for further functionalization through cross-coupling reactions.

  • Fluoro Substituent: The fluorine atom on the benzyl group can enhance metabolic stability and binding affinity in biological systems, a common strategy in medicinal chemistry.

  • Ether Linkage: The benzyl ether linkage provides conformational flexibility to the molecule, which can be crucial for its interaction with biological targets.

A summary of the key properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is presented in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

PropertyValueSource
Molecular Formula C₁₄H₈BrCl₂FO₂[3]
Molecular Weight 378.02 g/mol [3]
Appearance Likely a solid at room temperatureInferred from similar compounds[4]
Purity Typically >95% for research use[5]

Synthesis Pathway and Experimental Protocol

The synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride can be logically approached in a two-step process starting from the corresponding benzoic acid precursor, 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.[6] This precursor can be synthesized via a Williamson ether synthesis, a classic and reliable method for forming ethers.[7][8][9] The subsequent conversion of the benzoic acid to the benzoyl chloride is a standard transformation in organic synthesis.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation A 5-Bromo-2-hydroxybenzoic acid D 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid A->D Reacts with B 2-Chloro-6-fluorobenzyl bromide B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D In the presence of E 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid G 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride E->G Reacts with F Thionyl Chloride (SOCl₂) Catalyst (e.g., Pyridine) F->G In the presence of

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust Sₙ2 reaction where an alkoxide displaces a halide from an alkyl halide.[10][11] In this case, the phenoxide of 5-bromo-2-hydroxybenzoic acid acts as the nucleophile.

  • Reactant Preparation: To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify with a dilute solution of hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[12][13]

  • Reactant Preparation: Suspend the 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 eq) obtained from the previous step in an inert solvent such as dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of pyridine or a few drops of DMF.[14]

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 eq) to the mixture at room temperature.[14]

  • Reaction Conditions: Heat the reaction mixture to reflux (around 40 °C for DCM) for 2-4 hours.[14] The evolution of HCl and SO₂ gases will be observed.[13][15] The reaction should be performed in a well-ventilated fume hood.

  • Work-up: After the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), remove the solvent and excess thionyl chloride by distillation under reduced pressure.[14][16]

  • Product Isolation: The resulting 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is often used in the next step without further purification.[14] If high purity is required, vacuum distillation can be performed.[16]

Spectroscopic Characterization

To confirm the identity and purity of the synthesized 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, a combination of spectroscopic techniques should be employed.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the benzoyl chloride group, typically in the range of 1750-1800 cm⁻¹.[18] Other characteristic peaks would include those for C-O-C stretching of the ether and C-X (halogen) vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the different proton environments in the molecule. Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), and the benzylic protons (-O-CH₂-) will be visible as a singlet around 5.0-5.5 ppm.

    • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the benzoyl chloride (around 165-170 ppm), the aromatic carbons, and the benzylic carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[19] The fragmentation pattern can also provide structural information.

Potential Applications and Research Directions

Substituted benzoyl chlorides are versatile intermediates in organic synthesis with a wide range of applications.[1][20]

  • Pharmaceutical Synthesis: This molecule can serve as a key building block for the synthesis of novel drug candidates. The benzoyl chloride moiety can be reacted with various amines and alcohols to generate a library of amides and esters, which are common functional groups in many pharmaceuticals.[21] For instance, related compounds like 5-bromo-2-chloro-benzoyl chloride are used in the synthesis of antidiabetic drugs.[14][22][23][24][25]

  • Agrochemical Development: Many modern pesticides and herbicides contain substituted benzamide or benzoate structures.[2] 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride could be used to synthesize new agrochemicals with potentially enhanced efficacy and selectivity.

  • Materials Science: The unique electronic and steric properties of this molecule could be exploited in the synthesis of specialty polymers and functional materials.

Safety and Handling

Benzoyl chlorides are corrosive and lachrymatory compounds.[19] They react with water, including moisture in the air, to produce hydrochloric acid. Therefore, all manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Thionyl chloride is also a highly corrosive and toxic reagent and must be handled with extreme care.[13]

Conclusion

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a valuable and highly functionalized synthetic intermediate. This guide has provided a detailed overview of its molecular structure, a reliable and practical synthetic protocol, and a discussion of its potential applications. The information presented herein is intended to empower researchers to confidently synthesize and utilize this compound in their research endeavors, paving the way for the discovery of new molecules with significant biological or material properties.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • askIITians. Benzoyl chloride is prepared from benzoic acid by. [Link]

  • ResearchGate. Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? [Link]

  • YouTube. Making benzoyl chloride. [Link]

  • Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • Google Patents.
  • ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]

  • NIST WebBook. Benzoyl chloride. [Link]

  • NIST WebBook. Benzoyl chloride. [Link]

  • PubMed. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. [Link]

  • Chemtradeasia. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]

  • MDPI. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. [Link]

  • Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Google Patents.
  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide. [Link]

  • Scribd. Efficient Synthesis of 5-Bromo-2-Chloro Benzoic Acid | PDF. [Link]

Sources

Exploratory

Synthesis and Application of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, highly functionalized acyl chlorides serve as critical electrophilic building blocks. 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized acyl chlorides serve as critical electrophilic building blocks. 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a sophisticated intermediate designed for late-stage diversification. Its architecture features three distinct synthetic handles:

  • An Acyl Chloride Moiety: Primed for rapid amidation or esterification to form stable drug-like linkages.

  • An Aryl Bromide (5-position): A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

  • A 2-Chloro-6-fluorobenzyl Ether: The di-ortho halogenated benzyl group is a privileged motif. It forces the benzyl ring into an orthogonal conformation relative to the ether oxygen—ideal for occupying tight hydrophobic pockets (such as kinase hinge regions)—while simultaneously blocking cytochrome P450-mediated benzylic oxidation[2],[3].

This whitepaper outlines the causality-driven selection of starting materials and the self-validating protocols required to synthesize this high-value intermediate with uncompromising scientific integrity.

Retrosynthetic Strategy & Starting Material Rationale

The synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride relies on a robust three-step linear sequence. Direct alkylation of the unprotected carboxylic acid often leads to competitive esterification. Therefore, a protection-alkylation-deprotection strategy is employed.

Starting Material Selection
  • Core Scaffold: 5-Bromosalicylic acid (CAS: 89-55-4)[1]. This commercially available phenol provides the required brominated aromatic core. For the synthesis, it is utilized in its methyl ester form (Methyl 5-bromosalicylate) to prevent side reactions.

  • Alkylating Agent: 2-Chloro-6-fluorobenzyl bromide (CAS: 68220-26-8)[4]. While the chloride variant (CAS: 55117-15-2) is also available[2], the benzyl bromide is preferred due to its superior leaving group ability, which accelerates the Williamson ether synthesis and allows for milder reaction conditions[3].

  • Chlorinating Agent: Oxalyl Chloride (CAS: 79-37-8). Chosen over thionyl chloride (SOCl₂) because it operates efficiently at room temperature, preventing thermal degradation of the sensitive benzyl ether linkage.

SyntheticPathway SM1 Methyl 5-bromosalicylate Ester Intermediate 1: Benzyl Ether Ester SM1->Ester K2CO3, DMF SM2 2-Chloro-6-fluorobenzyl bromide SM2->Ester Acid Intermediate 2: Benzoic Acid Ester->Acid LiOH, THF/H2O Target Target: Benzoyl Chloride Acid->Target (COCl)2, DMF

Synthetic pathway for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride.

Mechanistic Causality: The Three-Step Synthesis

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, ensuring the protocol is a self-validating system.

Step 1: Regioselective Williamson Ether Synthesis Direct alkylation of 5-bromosalicylic acid requires the formation of a dianion. The differing nucleophilicities of the carboxylate and phenoxide often lead to competitive esterification. By utilizing methyl 5-bromosalicylate, we isolate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) in DMF is basic enough to deprotonate the phenol (pKa ~10) but mild enough to avoid hydrolyzing the methyl ester, ensuring strictly regioselective O-alkylation.

Step 2: Sterically Hindered Saponification The newly formed ether contains a bulky 2-chloro-6-fluorobenzyl group ortho to the methyl ester, creating significant steric hindrance. Using Lithium Hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H₂O) ensures complete solubility of the lipophilic intermediate while providing a high local concentration of hydroxide ions to drive the hydrolysis to completion without cleaving the ether linkage.

Step 3: Mild Acyl Chloride Formation Converting the benzoic acid to the acyl chloride requires precision. Thionyl chloride often requires harsh refluxing. Instead, we use Oxalyl Chloride with catalytic N,N-Dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent in situ. This intermediate rapidly converts the carboxylic acid to the acyl chloride at 0 °C. The byproducts (CO, CO₂, and HCl) are all gases, inherently driving the reaction forward and allowing for easy purification via simple evaporation.

Workflow Start Dry Benzoic Acid in Anhydrous DCM AddDMF Add Catalytic DMF (Vilsmeier-Haack Active Species) Start->AddDMF AddOxalyl Dropwise Addition of Oxalyl Chloride at 0°C AddDMF->AddOxalyl GasEvol Monitor Gas Evolution (CO, CO2, HCl) AddOxalyl->GasEvol Concentrate Evaporate Solvent Yielding Acyl Chloride GasEvol->Concentrate

Experimental workflow for the conversion of benzoic acid to acyl chloride.

Quantitative Data Summaries

Table 1: Key Starting Materials and Reagents

Chemical NameCAS NumberMolecular WeightFunctional Role
5-Bromosalicylic acid89-55-4217.02 g/mol Core aromatic scaffold[1]
2-Chloro-6-fluorobenzyl bromide68220-26-8223.47 g/mol Electrophilic alkylating agent[4]
Oxalyl chloride79-37-8126.93 g/mol Mild chlorinating agent
N,N-Dimethylformamide68-12-273.09 g/mol Catalyst (Vilsmeier-Haack)

Table 2: Reaction Metrics & Validation Checkpoints

StepReaction TypeTempTimeExpected YieldSelf-Validation Metric
1O-Alkylation80 °C12 h85-90%TLC: Disappearance of phenol (Rf ~0.3)
2Saponification25 °C4 h>95%Precipitation of acid at pH 2
3Chlorination0-25 °C2 hQuantitativeCessation of active gas evolution

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoate
  • Charge a flame-dried round-bottom flask with Methyl 5-bromosalicylate (1.0 eq) and anhydrous DMF (0.5 M) under a nitrogen atmosphere.

  • Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Add 2-Chloro-6-fluorobenzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot is fully replaced by a less polar product spot.

  • Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid
  • Dissolve the crude ester from Step 1 in a 2:1:1 mixture of THF:MeOH:H₂O (0.2 M).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir at room temperature for 4 hours.

  • Validation: TLC monitoring should show complete consumption of the ester.

  • Concentrate under reduced pressure to remove the organic solvents (THF/MeOH).

  • Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl to pH ~2.

  • Validation: A white precipitate (the free carboxylic acid) will form immediately.

  • Filter the precipitate, wash with cold water, and dry thoroughly under high vacuum to remove all trace moisture.

Step 3: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
  • Suspend the rigorously dried carboxylic acid from Step 2 in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Add 3 drops of anhydrous DMF (catalyst).

  • Cool the mixture to 0 °C using an ice bath.

  • Add Oxalyl Chloride (1.5 eq) dropwise.

  • Validation: Immediate effervescence (gas evolution) indicates the active formation of the Vilsmeier-Haack intermediate and subsequent acyl chloride generation.

  • Remove the ice bath and stir at room temperature for 2 hours until gas evolution completely ceases.

  • Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting target compound, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, is obtained as a moisture-sensitive solid/oil and should be used immediately in downstream amidation or esterification coupling steps.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 6972, 5-Bromosalicylic acid." PubChem. Available at:[Link]

Sources

Foundational

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

This technical guide provides an in-depth analysis of the predicted spectral data for the novel compound 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the predicted spectral data for the novel compound 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert interpretation to offer a robust framework for the structural characterization of this molecule. Given the absence of published experimental spectra for this specific compound, this guide leverages spectral data from its constituent fragments and established chemical principles to predict and rationalize its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characteristics.

Introduction and Molecular Overview

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a complex halogenated aromatic ether. Its structure integrates a 5-bromo-2-hydroxybenzoyl chloride moiety with a 2-chloro-6-fluorobenzyl group via an ether linkage. The inherent reactivity of the benzoyl chloride functional group, combined with the steric and electronic effects of multiple halogen substituents, makes this compound a potentially valuable, albeit challenging, intermediate in organic synthesis. Accurate structural verification is paramount for its application in drug discovery and materials science. This guide provides the foundational spectroscopic knowledge necessary for its unambiguous identification.

The molecular structure, with atom numbering for NMR assignments, is presented below.

Caption: Molecular structure of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride.

Predicted ¹H NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for molecular structure elucidation.[1][2][3] The predicted ¹H NMR spectrum of the title compound in a standard deuterated solvent like CDCl₃ would provide detailed information about the electronic environment of the hydrogen atoms.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H68.0 - 8.2dJ ≈ 2.5
H47.6 - 7.8ddJ ≈ 9.0, 2.5
H37.0 - 7.2dJ ≈ 9.0
H11, H12, H137.1 - 7.5m-
C8-H₂5.3 - 5.5s-
Expert Interpretation and Rationale

The ¹H NMR spectrum can be logically divided into two regions: the signals from the benzoyl chloride ring and those from the benzyl ether moiety.

  • Benzoyl Chloride Ring Protons (H3, H4, H6):

    • H6: This proton is ortho to the electron-withdrawing benzoyl chloride group (-COCl) and is expected to be the most deshielded proton on this ring, appearing as a doublet due to coupling with H4.

    • H4: This proton is coupled to both H3 and H6. Due to the large difference in their coupling constants, it should appear as a doublet of doublets.

    • H3: This proton is ortho to the oxygen of the ether linkage and will be the most shielded proton on this ring. It will appear as a doublet due to coupling with H4. The predicted chemical shifts are based on data from similar compounds like 5-bromosalicylic acid.[4][5]

  • Benzyl Ether Protons (C8-H₂, H11, H12, H13):

    • C8-H₂ (Benzylic Protons): These two protons are adjacent to an oxygen atom and an aromatic ring, which deshields them significantly. They are expected to appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is estimated based on known values for benzyl ethers.[6]

    • H11, H12, H13: The protons on the 2-chloro-6-fluorobenzyl ring will likely appear as a complex multiplet due to overlapping signals and complex spin-spin coupling with each other and with the fluorine atom. Spectral data from 2-chloro-6-fluorobenzyl alcohol suggests these protons will resonate in the 7.1-7.5 ppm range.[7][8]

Predicted ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.[2][9] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
C7 (C=O)165 - 170
C2155 - 160
C1, C5, C6, C4, C3115 - 140
C9135 - 140 (d, J ≈ 10-15 Hz)
C10160 - 165 (d, J ≈ 240-250 Hz)
C11, C12, C13110 - 135
C8 (CH₂)70 - 75
Expert Interpretation and Rationale

The predicted ¹³C NMR spectrum is based on the additive effects of the various substituents on the aromatic rings and known chemical shifts for the functional groups.

  • Benzoyl Chloride Moiety (C1-C7):

    • C7 (Carbonyl Carbon): The carbonyl carbon of the benzoyl chloride is highly deshielded and is expected to appear at the downfield end of the spectrum, typically in the 165-170 ppm range.[10]

    • Aromatic Carbons (C1-C6): The chemical shifts of these carbons are influenced by the bromine, ether, and benzoyl chloride groups. C2, being attached to the electronegative oxygen, will be significantly deshielded. The other carbons will have shifts determined by the combined electronic effects of the substituents. Data from 5-bromosalicylic acid provides a good reference for these predictions.[4]

  • Benzyl Ether Moiety (C8-C13):

    • C8 (Benzylic Carbon): This carbon, being attached to an oxygen atom, will be found in the 70-75 ppm range.

    • Aromatic Carbons (C9-C13): The chemical shifts of these carbons are influenced by the chlorine and fluorine atoms.

      • C10: This carbon is directly attached to the highly electronegative fluorine atom and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of around 240-250 Hz, appearing as a doublet.

      • C9: This carbon is attached to the chlorine atom and is adjacent to the fluorine-bearing carbon, so it will also be deshielded and may show a smaller two-bond carbon-fluorine coupling (²JCF), appearing as a doublet.

    • The remaining aromatic carbons of this ring will have chemical shifts and potential smaller C-F couplings consistent with their positions relative to the halogen substituents, as informed by data for 2-chloro-6-fluorobenzyl alcohol.[7]

Predicted Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[11][12] The predicted IR spectrum of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride would be dominated by absorptions from the carbonyl group, the ether linkage, and the aromatic rings.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode
1770 - 1800Benzoyl Chloride (C=O)Stretching
1550 - 1600Aromatic Ring (C=C)Stretching
1200 - 1300Aryl Ether (C-O-C)Asymmetric Stretching
1000 - 1100Aryl Ether (C-O-C)Symmetric Stretching
700 - 850C-ClStretching
1000 - 1400C-FStretching
600 - 800C-BrStretching
Expert Interpretation and Rationale
  • Carbonyl (C=O) Stretch: The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl group of the benzoyl chloride. This peak is expected at a high wavenumber (1770-1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon.

  • Aromatic (C=C) Stretches: The presence of two aromatic rings will give rise to several sharp, medium-intensity peaks in the 1550-1600 cm⁻¹ region.

  • Ether (C-O-C) Stretches: The aryl ether linkage will produce two characteristic stretching vibrations: a strong, asymmetric stretch between 1200-1300 cm⁻¹ and a symmetric stretch between 1000-1100 cm⁻¹.

  • Carbon-Halogen Stretches: The vibrations for C-Cl, C-F, and C-Br bonds will be present in the fingerprint region of the spectrum. The C-F stretch typically appears as a strong band, while the C-Cl and C-Br stretches are found at lower wavenumbers.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.[13][14][15]

Expected Molecular Ion and Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular weight of the compound is 378.02 g/mol . Due to the presence of one bromine and two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a complex cluster of peaks for the molecular ion.

  • Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The ether linkage is often a site of cleavage.

G parent [C₁₄H₈BrCl₂FO₂]⁺˙ m/z = 378, 380, 382, 384 frag1 [C₇H₅BrClO]⁺ m/z = 219, 221 parent->frag1 α-cleavage frag3 [C₇H₄Cl₂F]⁺ m/z = 143, 145 parent->frag3 benzylic cleavage frag2 [C₇H₅ClFO]⁺˙

Caption: Predicted major fragmentation pathways in EI-MS.

  • Benzylic Cleavage: The most favorable fragmentation is likely the cleavage of the C-O bond of the ether, leading to the formation of a stable 2-chloro-6-fluorobenzyl cation. This fragment would have an m/z corresponding to the 2-chloro-6-fluorobenzyl moiety.

  • α-Cleavage: Cleavage alpha to the ether oxygen on the benzoyl side would result in a 5-bromo-2-oxybenzoyl chloride radical cation.

  • Loss of COCl: The benzoyl chloride moiety can lose the -COCl group to give a fragment corresponding to the rest of the molecule.

Standard Experimental Protocols

To acquire the spectral data discussed in this guide, the following standard laboratory procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Use the instrument's software to perform a background subtraction and identify peak positions.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source may be necessary.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectral features of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the structural confirmation of this complex molecule. Researchers and scientists working with this compound can use this guide to anticipate its spectral characteristics, aiding in the analysis of experimental data and ensuring the unambiguous identification of this valuable synthetic intermediate.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • chemeurope.com. Infrared spectroscopy correlation table. [Link]

  • University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link]

  • Eberhard Karls Universität Tübingen. Structure Elucidation By NMR In Organic Chemistry. [Link]

  • PubChem. 2-Chloro-6-fluorobenzyl alcohol. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • PubChem. 5-Bromosalicylic acid. [Link]

  • Michigan State University. Nuclear Magnetic Resonance Spectroscopy. [Link]

  • YouTube. Chapter 2.8: Correlation Charts & Tables | Introduction to Spectroscopy by Pavia,Lampman,Kriz,Vyvyan. [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. [Link]

  • The Royal Society of Chemistry. NMR spectra were recorded on a Bruker Avance-III (500 MHz) spectrometer. [Link]

  • ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. [Link]

  • University of Texas at Austin. Mass Spectrometry: Fragmentation. [Link]

  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

  • The Royal Society of Chemistry. Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • Mol-Instincts. 5-Bromosalicylic acid 89-55-4. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Process Optimization of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride: A Comprehensive Protocol

Executive Summary & Retrosynthetic Rationale The target molecule, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride , is a highly reactive, bifunctional electrophile utilized extensively in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

The target molecule, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride , is a highly reactive, bifunctional electrophile utilized extensively in medicinal chemistry and agrochemical development. It serves as a critical building block for the synthesis of complex amides, esters, and ketones.

Synthesizing this acyl chloride directly from 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid) presents a significant chemoselectivity challenge. The starting material possesses two nucleophilic centers: a carboxylic acid and a phenolic hydroxyl group. Attempting a direct one-step O -alkylation often results in a complex mixture of O -alkylated, esterified, and bis-alkylated byproducts due to the competing nucleophilicity of the carboxylate anion[1].

To establish a self-validating and high-yielding system , this protocol employs a four-step linear sequence:

  • Transient Masking (Esterification): Protection of the carboxylic acid as a methyl ester to isolate the nucleophilicity of the phenol.

  • Etherification ( O -Alkylation): Chemoselective SN​2 displacement of 2-chloro-6-fluorobenzyl chloride by the phenoxide.

  • Deprotection (Saponification): Mild basic hydrolysis of the methyl ester to liberate the carboxylic acid.

  • Activation (Chlorination): Conversion of the acid to the highly reactive acyl chloride using oxalyl chloride and a catalytic Vilsmeier-Haack intermediate.

Workflow Step1 Step 1: Esterification (MeOH, H2SO4) Step2 Step 2: O-Alkylation (K2CO3, DMF) Step1->Step2 Step3 Step 3: Saponification (NaOH, THF/MeOH/H2O) Step2->Step3 Step4 Step 4: Chlorination (Oxalyl Chloride, DMF) Step3->Step4

Figure 1: Four-step synthetic workflow for the target acyl chloride.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements, molecular weights, and expected yields for a 100-gram scale optimization.

StepIntermediate / ProductMW ( g/mol )Eq.Mass (g)Moles (mmol)Expected Yield
1 5-Bromo-2-hydroxybenzoic acid (SM)217.021.00100.0460.8-
1 Methyl 5-bromo-2-hydroxybenzoate231.041.00101.2438.095%
2 2-Chloro-6-fluorobenzyl chloride179.021.1086.2481.8-
2 Methyl 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoate373.601.00147.2394.090%
3 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid359.571.00134.5374.095%
4 Oxalyl Chloride126.931.5071.2561.0-
4 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride 378.021.00138.5366.598%

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 5-bromo-2-hydroxybenzoate

Causality & Logic: 2 is an equilibrium-driven process. By utilizing methanol as both the reactant and the solvent, the equilibrium is pushed entirely toward the product[2]. Sulfuric acid acts as a dehydrating catalyst.

Protocol:

  • Charge a 1 L round-bottom flask with 5-bromo-2-hydroxybenzoic acid (100.0 g, 460.8 mmol) and anhydrous methanol (500 mL).

  • Slowly add concentrated H2​SO4​ (5.0 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat to 65 °C for 16 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the resulting residue in ethyl acetate (600 mL). Wash the organic layer with saturated aqueous NaHCO3​ ( 3×200 mL) to remove any unreacted starting material, followed by brine (200 mL).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield a white solid.

  • Self-Validation: 1 H NMR will reveal a sharp new singlet at ~3.9 ppm corresponding to the methyl ester group. TLC (Hexanes/EtOAc 4:1) will show a distinct, less polar spot compared to the baseline-retained carboxylic acid.

Step 2: O -Alkylation (Etherification)

Causality & Logic: Potassium carbonate ( K2​CO3​ ) is a mild base sufficient to deprotonate the phenolic hydroxyl (pKa ~8 due to the electron-withdrawing bromo and ester groups) without hydrolyzing the ester.1 is chosen as a polar aprotic solvent to solvate the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion that rapidly attacks the benzylic chloride via an SN​2 mechanism[1].

Protocol:

  • Dissolve Methyl 5-bromo-2-hydroxybenzoate (101.2 g, 438.0 mmol) in anhydrous DMF (400 mL) under an inert nitrogen atmosphere.

  • Add anhydrous K2​CO3​ (121.0 g, 876.0 mmol, 2.0 eq) and stir for 15 minutes at room temperature to pre-form the phenoxide.

  • Add 2-chloro-6-fluorobenzyl chloride (86.2 g, 481.8 mmol, 1.1 eq) dropwise.

  • Heat the suspension to 70 °C and stir for 6 hours.

  • Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (1.5 L). The product will precipitate. Filter the solid, wash thoroughly with distilled water ( 3×300 mL) to remove trace DMF, and dry under high vacuum.

  • Self-Validation: The disappearance of the broad phenolic -OH peak (~10.5 ppm) in 1 H NMR confirms complete alkylation.

Step 3: Saponification to the Carboxylic Acid

Causality & Logic: A mixed solvent system (THF/MeOH/H 2​ O) is essential here. The highly lipophilic ether intermediate is insoluble in pure water, while the NaOH is insoluble in pure organic solvents. The biphasic/homogenized mixture ensures the hydroxide ions can freely attack the ester carbonyl.

Protocol:

  • Suspend the etherified ester (147.2 g, 394.0 mmol) in a mixture of THF (300 mL) and Methanol (100 mL).

  • Add a solution of NaOH (47.3 g, 1.18 mol, 3.0 eq) dissolved in distilled water (100 mL).

  • Stir the mixture at 40 °C for 4 hours until the solution becomes homogeneous.

  • Workup: Evaporate the THF and Methanol under reduced pressure. Dilute the remaining aqueous layer with water (200 mL) and cool to 0 °C. Slowly acidify with 2M HCl until the pH reaches 2.0. Collect the precipitated white solid via vacuum filtration and wash with cold water.

  • Self-Validation: The methyl ester singlet (~3.9 ppm) will completely disappear in the 1 H NMR spectrum.

Step 4: Acyl Chloride Formation via Vilsmeier Activation

Causality & Logic: While thionyl chloride ( SOCl2​ ) is a common chlorinating agent, it requires harsh heating which risks cleaving the sensitive benzyl ether linkage. Instead, 3 is utilized[3]. This reaction proceeds under mild conditions (0 °C to RT) and is irreversibly driven to completion by the evolution of CO2​ and CO gases[4].

Mechanism DMF DMF Catalyst Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + (COCl)2 - CO2, - CO, - Cl- Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + R-COOH Acid Carboxylic Acid Acid->Intermediate Intermediate->DMF Regenerated Product Acyl Chloride Intermediate->Product + Cl- - HCl

Figure 2: DMF-catalyzed acyl chloride formation via the Vilsmeier reagent.

Protocol:

  • In an oven-dried, argon-purged flask, suspend 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (134.5 g, 374.0 mmol) in anhydrous Dichloromethane (DCM, 500 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add catalytic anhydrous DMF (1.4 mL, 18.7 mmol, 0.05 eq).

  • Add Oxalyl chloride (71.2 g, 561.0 mmol, 1.5 eq) dropwise over 30 minutes. Caution: Vigorous gas evolution ( CO2​ , CO , HCl ) will occur. Ensure the reaction is properly vented through a scrubber system.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The suspension will become a clear, homogeneous solution as the acyl chloride forms.

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride. Co-evaporate with anhydrous toluene ( 2×100 mL) to ensure the complete removal of trace HCl and oxalyl chloride.

  • Self-Validation: IR spectroscopy will show a distinct shift of the carbonyl stretch ( C=O ) from ~1680 cm −1 (carboxylic acid) to ~1750 cm −1 (acyl chloride). Furthermore, quenching a 1 mg aliquot of the crude product in methanol should instantly yield the methyl ester (verified by TLC), confirming the presence of the active acyl chloride.

Sources

Application

experimental procedure for esterification with 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Executive Summary The esterification of highly substituted, sterically hindered acyl chlorides is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). This application note deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The esterification of highly substituted, sterically hindered acyl chlorides is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). This application note details a robust, high-yield experimental protocol for the esterification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride with a model alcohol (R-OH). By utilizing a nucleophilic catalytic system (DMAP) in conjunction with a non-nucleophilic stoichiometric base (DIPEA), this protocol overcomes the significant steric barriers inherent to ortho-substituted benzoyl chlorides, ensuring complete conversion while suppressing byproduct formation.

Mechanistic Rationale & Steric Considerations

The substrate, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, presents a unique synthetic challenge. The bulky 2-chloro-6-fluorobenzyl ether group at the ortho position creates a massive steric shield around the electrophilic carbonyl carbon.

Direct nucleophilic acyl substitution by an alcohol is kinetically unfavorable due to the inability of the alcohol to effectively approach the carbonyl carbon at the required Bürgi-Dunitz angle[1]. To bypass this kinetic bottleneck, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[2].

Causality of the Catalytic Cycle:

  • Activation: DMAP, being planar and highly nucleophilic, penetrates the steric shield of the acyl chloride to form an acylpyridinium intermediate[2].

  • Steric Relief: This intermediate effectively "pushes" the reactive acyl center away from the bulky ortho-substituent, making it highly accessible to the incoming alcohol[2].

  • Turnover: The alcohol attacks the highly reactive acylpyridinium salt, forming the target ester and liberating a proton, while regenerating the DMAP catalyst[1].

  • Scavenging: A stoichiometric tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the resulting hydrochloric acid byproduct, driving the reaction equilibrium forward[3]. DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

MechanisticPathway A 5-Bromo-2-[(2-chloro- 6-fluorobenzyl)oxy] benzoyl chloride C Acylpyridinium Intermediate A->C + DMAP B DMAP (Nucleophilic Catalyst) B->C C->B Regenerated E Target Ester C->E + R-OH G DIPEA·HCl C->G + DIPEA D Alcohol (R-OH) D->E F DIPEA (Base) F->G

Diagram 1: DMAP-catalyzed nucleophilic acyl substitution pathway.

Stoichiometric Design & Reagent Selection

The following table outlines the optimized stoichiometry for a standard 10 mmol scale reaction. A model primary/secondary alcohol (e.g., Isopropanol) is used as the limiting reagent. A slight excess of the acyl chloride (1.2 eq) ensures complete consumption of the alcohol, which is often the more valuable API intermediate in drug development workflows.

Reagent / SubstrateRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Model Alcohol (R-OH) NucleophileVar. (e.g., 60.10)1.010.0Var. (e.g., 0.60 g)
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride Electrophile378.021.212.04.54 g
DIPEA Acid Scavenger129.242.020.03.48 mL
DMAP Catalyst122.170.11.00.12 g
Dichloromethane (DCM) Solvent84.93N/AN/A50.0 mL

Note: DCM must be strictly anhydrous to prevent the competitive hydrolysis of the acyl chloride back to its corresponding carboxylic acid.

Experimental Workflow & Protocol

Workflow Step1 1. Preparation Anhydrous DCM, Inert Atmosphere Step2 2. Reagent Mixing Alcohol + DIPEA + DMAP Step1->Step2 Step3 3. Acyl Chloride Addition Dropwise at 0 °C Step2->Step3 Step4 4. Reaction Maturation Stir at RT (2-4 hours) Step3->Step4 Step5 5. Aqueous Work-up HCl, NaHCO3, Brine washes Step4->Step5 Step6 6. Isolation & Purification Flash Chromatography Step5->Step6

Diagram 2: Step-by-step experimental workflow for the esterification process.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon or Nitrogen gas for 10 minutes to establish a strictly inert atmosphere. Moisture must be excluded to prevent acyl chloride hydrolysis[1].

Step 2: Reagent Dissolution

  • Add the Alcohol (10.0 mmol) , DIPEA (3.48 mL, 20.0 mmol) , and DMAP (0.12 g, 1.0 mmol) to the flask.

  • Inject 30 mL of anhydrous DCM via syringe. Stir at 400 rpm until the DMAP is fully dissolved.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes[3].

Step 3: Electrophile Addition

  • In a separate, dry vial, dissolve 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (4.54 g, 12.0 mmol) in 20 mL of anhydrous DCM .

  • Transfer this solution to a pressure-equalizing dropping funnel.

  • Add the acyl chloride solution dropwise over 15–20 minutes to the cooled reaction mixture[3]. Causality Check: The formation of the acylpyridinium intermediate is highly exothermic. Dropwise addition at 0 °C controls the thermal runaway and prevents the degradation of the acyl chloride into unwanted ketene or self-condensation byproducts[2].

Step 4: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir continuously for 2 to 4 hours [3]. Self-Validation: The reaction mixture will transition from a clear solution to a slightly cloudy suspension. This visual cue is caused by the precipitation of DIPEA·HCl salts, confirming that the acyl transfer is actively occurring and HCl is being scavenged.

Step 5: Aqueous Work-Up

  • Quench the reaction by adding 20 mL of deionized water to dissolve the precipitated salts[3]. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Purpose: This step selectively protonates and extracts the DMAP catalyst and excess DIPEA into the aqueous phase[3].

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Purpose: This neutralizes any residual HCl and removes unreacted carboxylic acid (formed from trace hydrolysis of the acyl chloride)[3].

  • Brine Wash: Wash with saturated NaCl solution (1 × 20 mL) to pre-dry the organic layer.

  • Collect the organic (bottom) layer and dry it over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

Step 6: Isolation & Purification

  • Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp: 30 °C) to yield the crude ester.

  • Purify the crude product via flash column chromatography (Silica gel, typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure target ester.

Analytical Validation

To confirm the success of the protocol, the following analytical checks should be performed:

  • TLC Monitoring: Co-spot the reaction mixture against the starting alcohol. The product ester will typically elute with a higher Rf value (less polar) than the starting alcohol.

  • LC-MS: Confirm the mass of the target ester. Note that the presence of the bromine and chlorine atoms will result in a distinct isotopic pattern (M, M+2, M+4) which serves as a highly specific mass spectral fingerprint.

  • ¹H-NMR: Look for the downfield shift of the protons adjacent to the alcohol oxygen (e.g., -CH₂-OH shifting from ~3.5 ppm to ~4.2 ppm upon esterification). The diagnostic signals of the 2-chloro-6-fluorobenzyl ether (a singlet or multiplet around 5.2 ppm for the -O-CH₂-Ar group) should remain intact.

References

  • [3] BenchChem: Application Notes and Protocols for the Esterification of Alcohols with 4-(Methylthio)phenylacetyl Chloride. Available at: 3

  • [1] Chemistry LibreTexts: 1.9: Carboxylic Acid Derivatives- Interconversion. Available at:1

  • [2] BenchChem: Application Notes and Protocols for the Synthesis of Esters Using 4-(Dimethylamino)benzoyl Chloride. Available at: 2

Sources

Method

Application Note: Anhydrous Recrystallization of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the purification of highly sensitive, sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the purification of highly sensitive, sterically hindered benzoyl chloride intermediates using inert-atmosphere recrystallization.

Physicochemical Profiling & Mechanistic Rationale

The purification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride presents unique challenges due to the competing physicochemical properties of its structural moieties. Understanding these properties is critical for designing a successful purification strategy rather than relying on trial and error.

  • Moisture Sensitivity & Steric Shielding: The acyl chloride functional group is a highly reactive electrophile. While the bulky ortho-substituted 2-chloro-6-fluorobenzyl ether provides some steric hindrance against nucleophilic attack, the acyl carbon remains highly susceptible to hydrolysis by atmospheric moisture[1]. Exposure to water rapidly degrades the compound back to its corresponding benzoic acid, necessitating rigorous anhydrous techniques (Schlenk line or glovebox)[2].

  • Solubility Dynamics & Lattice Energy: The heavy 5-bromo atom and the di-halogenated benzyl group impart significant lipophilicity and a rigid, highly ordered crystal lattice. To achieve purification, a dual-solvent recrystallization strategy is required[3]. A highly polarizable aromatic solvent is needed to disrupt π−π stacking and solvate the molecule at elevated temperatures, paired with an aliphatic anti-solvent to force precipitation upon cooling.

Solvent Selection Matrix

Selecting the correct solvent system is the most critical parameter in acid chloride recrystallization. Protic solvents (alcohols) and easily hydrolyzed solvents (esters) are strictly prohibited due to their reactivity with the electrophilic acyl center[4].

SolventRoleBoiling PointSuitabilityMechanistic Rationale
Toluene Good Solvent110.6°COptimal High solubility at 70°C via π−π interactions; strictly non-nucleophilic; provides a steep thermal solubility gradient.
Heptane Anti-Solvent98.4°COptimal Poor solvation of the polar acyl chloride at 0°C; fully miscible with toluene; chemically inert.
Dichloromethane Good Solvent39.6°CSub-optimalLow boiling point restricts the operational temperature gradient, limiting maximum recovery yield.
Ethanol N/A78.3°CProhibitedHighly nucleophilic; will rapidly undergo alcoholysis to form the ethyl ester.
Ethyl Acetate N/A77.1°CProhibitedFrequently contains trace moisture and acetic acid; risks hydrolysis and degradation of the product.

Recrystallization Workflow

The following diagram outlines the logical progression of the anhydrous recrystallization process, ensuring that the integrity of the moisture-sensitive acyl chloride is maintained from crude dissolution to final isolation.

Recrystallization Start Crude 5-Bromo-2-[(2-chloro- 6-fluorobenzyl)oxy]benzoyl chloride Dissolve Dissolution (Anhydrous Toluene, 70°C, N₂ atm) Start->Dissolve Transfer to Schlenk flask AntiSolvent Anti-Solvent Addition (Anhydrous Heptane, Dropwise) Dissolve->AntiSolvent Complete dissolution Cooling Controlled Cooling (70°C → 20°C → 0°C) AntiSolvent->Cooling Cloud point reached Filtration Inert Filtration (Schlenk Frit, N₂ pressure) Cooling->Filtration Crystal maturation Drying Vacuum Drying (30°C, <1 mbar) Filtration->Drying Wash with cold Heptane Pure Pure Crystalline Product (Store under Argon at -20°C) Drying->Pure Constant weight

Workflow for the anhydrous recrystallization of the benzoyl chloride derivative.

Step-by-Step Experimental Protocol

This protocol utilizes standard Schlenk line techniques to maintain a rigorously anhydrous and oxygen-free environment[5].

Phase 1: Apparatus and Solvent Preparation
  • Glassware Preparation: Flame-dry a 2-neck Schlenk flask, a magnetic stir bar, and a Schlenk frit under high vacuum (< 0.1 mbar) for 10 minutes. Backfill the apparatus with ultra-high purity (UHP) Argon or Nitrogen. Repeat the vacuum-purge cycle three times.

  • Solvent Degassing: Utilize anhydrous Toluene and anhydrous Heptane (water content < 50 ppm). Degas both solvents via sparging with Argon for 15 minutes to remove dissolved oxygen, which can cause thermal discoloration of the product during heating[2].

Phase 2: Dissolution and Nucleation
  • Dissolution: Transfer the crude 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride into the Schlenk flask under a positive counter-flow of Argon. Add the minimum amount of hot (70°C) anhydrous toluene dropwise while stirring until complete dissolution is achieved. Note: Do not exceed 80°C to prevent thermal degradation of the acyl chloride.

  • Anti-Solvent Addition: Slowly add hot (70°C) anhydrous heptane dropwise to the stirring solution until the mixture becomes faintly turbid (the "cloud point").

  • Clarification: Add 1–2 drops of hot toluene just until the solution clears. This ensures the system is at the exact boundary of supersaturation.

Phase 3: Crystallization and Isolation
  • Controlled Cooling: Remove the heat source. Allow the flask to cool ambiently to 20°C over 2 to 3 hours. Do not agitate or disturb the flask. Slow cooling prevents "oiling out" (liquid-liquid phase separation) and promotes the growth of large, high-purity crystals by excluding impurities from the forming lattice.

  • Maturation: Once the mixture reaches 20°C, transfer the flask to an ice bath (0°C) for 1 hour to drive the crystallization to completion and maximize product recovery.

  • Inert Filtration: Transfer the crystalline suspension via a wide-bore cannula to the Schlenk frit. Filter the crystals under a positive pressure of Argon.

  • Washing: Wash the filter cake with two portions of ice-cold anhydrous heptane (0°C) to remove highly soluble impurities and residual toluene.

  • Drying: Apply high vacuum (< 1 mbar) directly to the filter cake at 30°C for 4 hours to remove all residual solvent traces. Store the purified crystalline solid in a sealed, Argon-flushed amber vial at -20°C.

Troubleshooting & Analytical Quality Control

A robust protocol must be self-validating. Direct High-Performance Liquid Chromatography (HPLC) analysis of acid chlorides is notoriously unreliable; the aqueous mobile phases (e.g., Water/Acetonitrile) cause rapid on-column hydrolysis, resulting in split peaks and erratic retention times[6].

To accurately validate the purity of your recrystallized product, you must employ a pre-column derivatization strategy:

  • Derivatization Protocol: In a dry vial, dissolve 1 mg of the purified 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride in 1 mL of anhydrous methanol containing 1.5 equivalents of anhydrous pyridine.

  • Mechanism: The pyridine acts as an acid scavenger, driving the quantitative alcoholysis of the acid chloride to its corresponding, highly stable methyl ester[7].

  • Validation: Inject the derivatized sample into the HPLC. The presence of a single, sharp peak corresponding to the methyl ester confirms the structural integrity and purity of the original acid chloride, validating the success of the recrystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann / Elsevier. URL:[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. URL:[Link]

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl Chloride

Abstract This guide provides a detailed framework of analytical methodologies for the structural elucidation and purity assessment of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, a complex halogenated interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the structural elucidation and purity assessment of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, a complex halogenated intermediate crucial in pharmaceutical synthesis. We present an integrated workflow leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible characterization.

Introduction and Molecular Overview

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a highly functionalized organic molecule, likely serving as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure combines a reactive benzoyl chloride moiety with a substituted benzyl ether. The presence of multiple halogen atoms (Br, Cl, F) introduces specific spectroscopic signatures that are critical for its unambiguous identification. Accurate characterization is paramount to ensure the identity, purity, and quality of this intermediate, which directly impacts the success of subsequent synthetic steps and the safety profile of the final API.

Molecular Structure:

  • Molecular Formula: C₁₄H₈BrClFO₂

  • Molecular Weight: 374.57 g/mol

Integrated Analytical Workflow

A comprehensive characterization of the target molecule requires the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated profile of the compound.

Analytical_Workflow cluster_Synthesis Synthesis & Isolation cluster_Characterization Structural Characterization & Purity Assessment cluster_Validation Final Validation Synthesis Synthesized Compound 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (LC-MS / GC-MS) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR HPLC HPLC Analysis Synthesis->HPLC NMR->MS Confirms Molecular Formula Validation Validated Structure & Purity Profile NMR->Validation MS->FTIR Confirms Functional Groups MS->Validation FTIR->HPLC Assesses Purity FTIR->Validation HPLC->Validation

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For this specific molecule, NMR is indispensable for confirming the substitution patterns on both aromatic rings and verifying the formation of the ether linkage.

Expected Spectroscopic Data

The chemical shifts are predicted for a standard deuterated solvent like Chloroform-d (CDCl₃).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Assignment Technique Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
Aromatic Protons (Benzoyl Ring) ¹H NMR 7.2 - 8.1 Multiplets (m) Protons are influenced by the electron-withdrawing C=O and Br groups, and the electron-donating ether group.[1][2][3]
Aromatic Protons (Benzyl Ring) ¹H NMR 7.0 - 7.5 Multiplets (m) Protons are influenced by Cl and F atoms, leading to complex splitting patterns.
Methylene Protons (-O-CH₂-) ¹H NMR ~5.2 - 5.5 Singlet (s) Located in a deshielded environment between an oxygen atom and an aromatic ring.[4][5]
Carbonyl Carbon (C=O) ¹³C NMR ~165 - 170 Singlet (s) Typical range for an acid chloride carbon, highly deshielded.[3][6]
Aromatic Carbons ¹³C NMR 110 - 160 Multiple Singlets A complex region showing all aromatic carbons, with chemical shifts influenced by halogen and oxygen substituents.

| Methylene Carbon (-O-CH₂-) | ¹³C NMR | ~65 - 75 | Singlet (s) | Typical range for a benzylic ether carbon. |

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of Chloroform-d (CDCl₃).[1] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.[1] Key parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire the spectrum, which provides singlets for all carbon signals.[1] A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry is essential for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[7][8] For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.[7]

  • Bromine Isotopes: ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio.[9]

  • Chlorine Isotopes: ³⁵Cl and ³⁷Cl exist in an approximate 3:1 ratio.[9]

The presence of one bromine and one chlorine atom in the molecule will result in a distinctive pattern for the molecular ion peak (M⁺) and any fragments containing both halogens. The expected pattern will show an M⁺ peak, an (M+2)⁺ peak of roughly 130% the intensity of M⁺, and an (M+4)⁺ peak of about 30% intensity.

Expected Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

Ion Predicted m/z Description & Rationale
[M]⁺ 374 (for ⁷⁹Br, ³⁵Cl) Molecular ion peak. The isotopic cluster will be the key identifier.
[M+2]⁺ 376 Arises from the presence of either ⁸¹Br or ³⁷Cl. This peak will be the most abundant in the cluster.
[M+4]⁺ 378 Arises from the presence of both ⁸¹Br and ³⁷Cl.
[M-Cl]⁺ 339 Loss of the chlorine atom from the benzoyl chloride moiety.
C₇H₄BrO₂ 215 Fragment corresponding to the 5-bromo-2-hydroxybenzoyl moiety.

| C₇H₅ClF | 161 | Fragment corresponding to the 2-chloro-6-fluorobenzyl cation. |

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C.

  • GC Method: Program the oven temperature with an initial hold at 50°C for 2 minutes, followed by a ramp of 10-20°C/min up to 300°C. Use helium as the carrier gas.

  • MS Method: Use Electron Ionization (EI) at 70 eV.[7] Scan over a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for a C₁₄H₈BrClFO₂ species. Analyze the major fragment ions to corroborate the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds. For this compound, FT-IR is crucial for confirming the presence of the highly characteristic acid chloride carbonyl group and the ether linkage.

Expected Spectroscopic Data

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Rationale
~1785 - 1815 Acid Chloride (C=O) Stretch The high electronegativity of the chlorine atom attached to the carbonyl carbon shifts the C=O stretch to a very high frequency.[6][10][11]
~1600, ~1470 Aromatic Ring (C=C) Stretch Characteristic absorptions for aromatic C=C double bonds.[6]
~1250 Aryl Ether (C-O) Asymmetric Stretch Strong absorption typical for the C-O bond adjacent to an aromatic ring.[6]
~1100 - 1300 C-F Stretch Absorption in the fingerprint region corresponding to the carbon-fluorine bond.

| ~730 - 550 | C-Cl | Stretch | Absorption corresponding to the carbon-chlorine bond of the acid chloride.[10] |

Protocol: FT-IR Spectrum Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Acquire a background spectrum of the clean, empty ATR crystal.[1] Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically generate the final transmittance or absorbance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the premier technique for separating components in a mixture, making it the industry standard for determining the purity of pharmaceutical compounds and identifying impurities.[12][13][14] A reversed-phase HPLC method, where the stationary phase is non-polar and the mobile phase is polar, is typically employed for molecules of this nature.

Method Development Strategy

The goal is to develop a robust method that can separate the main compound from any starting materials (e.g., 5-bromo-2-hydroxybenzoic acid derivatives[15][16]), intermediates, or by-products.

HPLC_Method_Dev Start Define Goal: Purity Assay Col_Select Column Selection (e.g., C18, 250x4.6mm) Start->Col_Select Step 1 MP_Screen Mobile Phase Screening (Acetonitrile/Water vs. Methanol/Water) Col_Select->MP_Screen Step 2 Gradient Gradient Optimization (Adjust slope and time) MP_Screen->Gradient Step 3 Detector Detector Settings (Select λmax from UV-Vis) Gradient->Detector Step 4 Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Detector->Validation Step 5

Caption: Workflow for HPLC method development.

Protocol: Reversed-Phase HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[17]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD) monitoring at a suitable wavelength (e.g., 254 nm, or the compound's λmax).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The presence of other peaks indicates impurities. The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.[18][19]

Conclusion

The analytical workflow detailed in this guide provides a robust and multi-faceted approach to the characterization of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride. By combining the structural elucidating power of NMR and MS with the functional group identification of FT-IR and the quantitative purity assessment of HPLC, researchers can establish a comprehensive and reliable quality profile for this important chemical intermediate. This ensures its suitability for use in drug development and manufacturing, where quality and consistency are non-negotiable.

References

  • Title: Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem Source: Benchchem URL
  • Title: Infrared spectra of acid chlorides - Chemistry Source: Chemistry Blog URL
  • Title: An Effective Approach to HPLC Method Development - Onyx Scientific Source: Onyx Scientific URL
  • Title: Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS)
  • Source: Pharmtech.
  • Title: ir spectrum of carboxylic acids and alcohols Source: SlideShare URL
  • Title: HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development Source: Walsh Medical Media URL
  • Title: Infrared Spectroscopy Source: Michigan State University URL
  • Title: PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy Source: Midac Corporation URL
  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL
  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL
  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL
  • Source: Unspecified (likely educational material)
  • Title: Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)
  • Title: ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs.
  • Title: 4.9.
  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde Source: Nature URL
  • Source: iosrphr.
  • Title: Chemical Properties of Benzoic acid, 5-bromo-2-hydroxy- (CAS 89-55-4)
  • Title: Benzoyl chloride | C6H5COCl | CID 7412 Source: PubChem URL
  • Title: Benzoyl chloride(98-88-4)
  • Title: Benzyl chloride(100-44-7)
  • Title: 5-bromo-2-[(2-chloro-6-fluorobenzyl)
  • Title: BENZOYL CHLORIDE, O-BROMO- Source: SpectraBase URL
  • Title: 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7 Source: ChemicalBook URL
  • Title: Purity Analysis of Synthesized 5-Bromo-2-[(4-bromobenzyl)
  • Title: 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 Source: PubChem URL
  • Title: Benzoic acid, 5-bromo-2-hydroxy- Source: NIST WebBook URL
  • Title: 5-BROMO-2-HYDROXYBENZOIC ACID | CAS 89-55-4 Source: Matrix Fine Chemicals URL
  • Title: 1160259-89-1 | 5-Bromo-2-((2-chloro-6-fluorobenzyl)oxy)
  • Title: Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea Source: PMC URL
  • Title: Efficient Synthesis of 5-Bromo-2-Chloro Benzoic Acid Source: Scribd URL
  • Title: 5-BROMO-2-CHLORO-BENZOYL CHLORIDE Source: CymitQuimica URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl Chloride Synthesis

Welcome to the technical support guide for the synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride. This document is designed for researchers, chemists, and process development professionals who are act...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride. This document is designed for researchers, chemists, and process development professionals who are actively working with or planning to synthesize this key chemical intermediate. Our goal is to provide not just a protocol, but a deeper understanding of the reaction mechanisms, critical parameters, and troubleshooting strategies to ensure a successful, high-yield synthesis.

The synthesis of this molecule is typically a two-step process, which will be the focus of this guide:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 5-Bromosalicylic acid with 2-chloro-6-fluorobenzyl halide.

  • Acyl Chloride Formation: Conversion of the resulting carboxylic acid to the target acyl chloride using a chlorinating agent.

This guide is structured to address common challenges and questions that arise during these steps, providing evidence-based solutions and optimization tactics.

Optimized Synthesis Workflow

The following diagram outlines the recommended two-step pathway for the synthesis of the target compound.

Caption: High-level overview of the two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis

Q1: My etherification reaction has a low yield or is not going to completion. What are the likely causes and how can I improve it?

A1: Low yield in a Williamson ether synthesis is a common issue that can typically be traced back to one of several factors: the choice of base, solvent, reaction temperature, or the purity of your reagents.

  • Base Selection: The base's role is to deprotonate the phenolic hydroxyl group of 5-bromosalicylic acid, forming a more potent nucleophile. For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over very strong bases like sodium hydride (NaH).[1] Stronger bases can sometimes promote side reactions. Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Solvent Choice: Polar aprotic solvents are ideal for Sₙ2 reactions like this one because they solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it free to react.[1][2] N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices.[3][4] Ensure the solvent is anhydrous, as water can hydrolyze the reagents and quench the nucleophile.[4]

  • Reaction Temperature: Insufficient heat can lead to a sluggish reaction. Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the rate. However, excessive heat can promote side reactions, such as elimination if using a secondary alkyl halide (not the case here, but a general principle).[1][2]

  • Reagent Purity: The starting materials, 5-Bromosalicylic acid[5][6] and 2-chloro-6-fluorobenzyl bromide, must be pure. Impurities can interfere with the reaction. The benzyl bromide is a lachrymator and should be handled with care in a fume hood.

Optimization Strategy: A systematic approach is best. First, ensure all reagents and solvents are anhydrous. If yields are still low, consider screening different bases, as shown in the table below.

ParameterCondition A (Standard)Condition B (Alternative)Rationale for Condition B
Base K₂CO₃ (1.5 eq.)Cs₂CO₃ (1.5 eq.)Cesium carbonate is more soluble and can accelerate Sₙ2 reactions.
Solvent DMFAcetonitrileAcetonitrile has a lower boiling point, which can simplify work-up.
Temperature 60 °C80 °CIncreased temperature can improve reaction kinetics if the reaction is slow.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Step 2: Acyl Chloride Formation

Q2: I see residual starting material (carboxylic acid) in my final product after reacting with thionyl chloride. How can I ensure complete conversion?

A2: Incomplete conversion of the carboxylic acid to the acyl chloride is typically due to issues with the chlorinating agent or reaction conditions.

  • Stoichiometry of Thionyl Chloride (SOCl₂): While a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion, a large excess can sometimes lead to side reactions and makes removal more difficult.[7] Using SOCl₂ as the solvent is also a common and effective strategy.

  • Catalyst: The reaction can be slow. Adding a catalytic amount (a few drops) of N,N-Dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[8]

  • Temperature and Reflux: The reaction often requires heating to reflux to proceed at a reasonable rate.[7] Refluxing for 2-4 hours is typical. The gaseous byproducts (SO₂ and HCl) must be scrubbed by passing them through a sodium hydroxide solution.

  • Anhydrous Conditions: Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of moisture.[9][10][11] It is critical to perform the reaction under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Q3: My final product, the benzoyl chloride, appears to be degrading over time. What are the proper handling and storage procedures?

A3: Benzoyl chlorides are inherently moisture-sensitive and require careful handling.[9] Any exposure to atmospheric moisture will lead to hydrolysis back to the carboxylic acid, reducing the purity and yield of subsequent reactions.

  • Handling: Always handle the material under an inert atmosphere (nitrogen or argon). Use dry syringes and cannulation techniques for transfers. Work in a well-ventilated fume hood.[10][12]

  • Storage: The purified product should be stored in a tightly sealed container (e.g., an amber glass bottle with a Teflon-lined cap) under an inert atmosphere. Storing in a desiccator or a dry box at a cool temperature can further enhance stability.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: Both steps involve hazardous materials.

  • Step 1: 2-chloro-6-fluorobenzyl bromide is a lachrymator (causes tearing) and an irritant. DMF is a skin and respiratory irritant.

  • Step 2: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[11] The product, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, is also corrosive and moisture-sensitive.[9][11]

  • Action: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10][12]

Q: What analytical methods are best for monitoring these reactions? A:

  • Thin-Layer Chromatography (TLC): Excellent for monitoring the progress of the Williamson ether synthesis. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material, product, and any potential byproducts.

  • Infrared (IR) Spectroscopy: Very useful for the second step. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1780-1800 cm⁻¹) is a clear indicator of conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate acid and the final acyl chloride product.

Q: Can I use oxalyl chloride instead of thionyl chloride? A: Yes, oxalyl chloride is another excellent reagent for converting carboxylic acids to acyl chlorides, often yielding very clean reactions.[8] The reaction mechanism is similar, typically catalyzed by DMF. A key advantage is that the byproducts (CO₂, CO, and HCl) are all gaseous, which can simplify the work-up.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving issues during the Williamson ether synthesis step.

Troubleshooting_WE_Synthesis Start Low Yield in Ether Synthesis Q1 Is the reaction mixture completely homogenous? Start->Q1 A1_No Increase solvent volume or consider a more solubilizing solvent (e.g., DMF). Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Q2 Are all reagents and solvents anhydrous? A1_Yes->Q2 A2_No Dry solvents and reagents. Use oven-dried glassware and inert atmosphere. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Is the reaction temperature and time sufficient? A2_Yes->Q3 A3_No Increase temperature moderately (e.g., 60-80°C) and monitor by TLC until SM is consumed. Q3->A3_No No A3_Yes Consider base strength. Q3->A3_Yes Yes Q4 Is the base strong enough and well-dispersed? A3_Yes->Q4 A4_No Use a finely powdered base. Consider a stronger or more soluble base (e.g., Cs₂CO₃). Q4->A4_No No Success Yield Improved Q4->Success Yes

Caption: A decision tree for troubleshooting low yields in Step 1.

References
  • Safety Data Sheet: Benzoyl chloride . Carl ROTH.

  • Benzoyl chloride Safety Data Sheet . SynQuest Labs.

  • Benzoyl chloride Safety Data Sheet . PENTA.

  • SAFETY DATA SHEET: Benzoyl chloride . Merck.

  • Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives . Benchchem.

  • BENZOYL CHLORIDE - CAMEO Chemicals . NOAA.

  • The Williamson Ether Synthesis . Master Organic Chemistry.

  • 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis . ChemicalBook.

  • Williamson Ether Synthesis . J&K Scientific LLC.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press.

  • Choosing the Best Williamson Ether Synthesis . YouTube.

  • 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid . Sigma-Aldrich.

  • 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride . Santa Cruz Biotechnology.

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis . Google Patents (CN113773194A).

  • Efficient Synthesis of 5-Bromo-2-Chloro Benzoic Acid . Scribd.

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS . European Patent Office.

  • Synthesis method of 5-bromo-2-chloro benzoic acid . Google Patents (CN105622382A).

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane . Google Patents (CN114293998A).

  • benzoic acid to benzoyl chloride . Sciencemadness.org.

  • Benzoic acid, 5-bromo-2-hydroxy- . NIST WebBook.

  • An In-depth Technical Guide to the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde . Benchchem.

  • 5-Bromo-2-((2-chloro-6-fluorobenzyl)oxy)benzoyl chloride . AiFChem.

  • 5-Bromosalicylic acid . PubChem - NIH.

  • How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? . ResearchGate.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Welcome to the Technical Support Portal for the isolation and purification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride . This complex halogenated intermediate presents unique challenges due to its high mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the isolation and purification of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride . This complex halogenated intermediate presents unique challenges due to its high molecular weight, the thermal lability of its benzyl ether linkage, and the extreme moisture sensitivity of the acyl chloride moiety.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to deliver field-proven, self-validating protocols that ensure high-purity recovery without compromising the structural integrity of the molecule.

Impurity Profiling & Diagnostic Data

Before troubleshooting, it is critical to understand the thermodynamic and kinetic profile of the impurities in your crude mixture. Quantitative data and removal strategies are summarized below.

Impurity / ContaminantSource / OriginPhysical PropertyPrimary Removal Strategy
Unreacted Starting Material Incomplete conversion of 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.Solid, highly polar, broad IR O-H stretch (~2500-3000 cm⁻¹).Anhydrous trituration (insoluble in cold heptane/hexane).
Hydrolysis Product Atmospheric moisture exposure during workup.Identical to starting material.Strict Schlenk techniques; argon blanketing.
Thionyl/Oxalyl Chloride Excess chlorinating reagent.Volatile liquid (BP: 76°C / 61°C).Toluene co-evaporation (azeotropic stripping).
Vilsmeier Byproducts DMF catalyst degradation/polymerization.Yellow/dark orange viscous oil.Limit DMF to <0.5 mol%; anhydrous Celite filtration.
Hydrogen Chloride (HCl) Reaction byproduct.Corrosive gas.Vacuum degassing; nitrogen sparging.

Troubleshooting FAQs

Q1: Why does my crude product turn into a sticky, unmanageable tar during vacuum distillation? A1: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride has a high molecular weight (378.02 g/mol ) and a bulky, sterically hindered ether linkage. Attempting standard vacuum distillation requires temperatures that exceed its thermal stability threshold, leading to ether cleavage or polymerization. Solution:Do not distill this product. Instead, utilize chemical stripping (toluene co-evaporation) to remove volatiles, followed by anhydrous crystallization or trituration[1].

Q2: I tried to purify the crude mixture using silica gel column chromatography, but I only recovered the starting carboxylic acid. What happened? A2: Acid chlorides are highly electrophilic. Silica gel contains surface silanol groups (Si-OH) and tightly bound interstitial water. When the acid chloride contacts the silica stationary phase, it rapidly hydrolyzes back to 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid[2]. Solution: Never use chromatography for this intermediate. Rely entirely on phase-separation techniques (trituration/filtration) under inert atmosphere.

Q3: How do I remove residual thionyl chloride (SOCl₂), oxalyl chloride, or HCl without heating the product excessively? A3: Employ the "chaser solvent" methodology. Add anhydrous toluene to the crude mixture and evaporate under reduced pressure. Toluene acts as a sweep gas and carrier, effectively lowering the partial pressure of the volatile chlorides and removing them at much lower temperatures (e.g., 35–40 °C) without thermal degradation[3].

Q4: There is a persistent yellow/orange discoloration in my product when using DMF as a catalyst. How do I remove it? A4: This discoloration is caused by Vilsmeier-Haack type condensation byproducts formed when excess DMF reacts with the chlorinating agent. Solution: Minimize DMF usage to strictly catalytic amounts (0.1–0.5 mol%). To remove existing discoloration, dissolve the crude mixture in anhydrous dichloromethane (DCM) and filter it through a short pad of oven-dried Celite under an argon blanket[1].

Visualized Workflows & Mechanisms

Process Workflow: Crude Processing to Pure Product

The following diagram maps the optimal, non-thermal purification workflow designed to protect the integrity of the benzoyl chloride.

Workflow Crude Crude Reaction Mixture (Acid Chloride + Impurities) Evap Rotary Evaporation (Remove bulk volatiles) Crude->Evap Vacuum, 30°C Toluene Toluene Co-evaporation (Chaser for SOCl2/Oxalyl) Evap->Toluene Add Anhydrous Toluene Trituration Anhydrous Heptane Trituration (Precipitate unreacted acid) Toluene->Trituration Repeat 2-3x Filtration Schlenk Filtration (Remove solid impurities) Trituration->Filtration Chill to 0°C Pure Pure 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoyl chloride Filtration->Pure Argon atmosphere

Caption: Step-by-step non-thermal purification workflow for moisture-sensitive benzoyl chlorides.

Chemical Pathway: Activation and Degradation

Understanding the mechanism of activation versus the mechanism of degradation is critical for preventing yield loss.

Mechanism Acid Starting Material: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoic acid Product Target Product: Acid Chloride Acid->Product Chlorination (-CO2, -CO, -HCl) Reagent Chlorinating Agent (Oxalyl Chloride + DMF cat.) Vilsmeier Active Intermediate: Vilsmeier-Haack Reagent Reagent->Vilsmeier Activation Vilsmeier->Acid Reacts with Moisture Moisture / Silica Gel (H2O / Si-OH) Product->Moisture Exposure Degradation Hydrolysis Impurity: Reversion to Carboxylic Acid Moisture->Degradation Nucleophilic Attack Degradation->Acid Identical to SM

Caption: Mechanistic pathway showing DMF-catalyzed activation and moisture-driven hydrolysis.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. By observing the physical changes at each checkpoint, you can confirm the success of the step without needing to expose the sample to destructive analytical techniques like LC-MS or TLC.

Protocol A: Volatile Stripping & Toluene Co-Evaporation

Objective: Complete removal of residual chlorinating agents and HCl without thermal stress.

  • Initial Concentration: Transfer the crude reaction mixture to a flame-dried round-bottom flask. Concentrate under reduced pressure (approx. 50–100 mbar) on a rotary evaporator with the water bath set strictly below 35 °C .

  • First Chaser Addition: Once the bulk solvent is removed, backfill the system with Argon. Add 10 volumes (relative to theoretical yield) of anhydrous, degassed toluene.

  • Azeotropic Evaporation: Re-apply vacuum and evaporate the toluene. Causality: Toluene forms a high-boiling sweep gas that carries away the lower-boiling oxalyl chloride/SOCl₂ and residual HCl trapped in the viscous oil[3].

  • Iteration: Repeat the toluene addition and evaporation process two more times.

  • Validation Checkpoint: The effluent vapor should no longer test positive for acidity (test a moist pH paper in the vacuum trap, not the flask). The residue should be a thick, pale-yellow to amber oil or semi-solid.

Protocol B: Anhydrous Trituration & Clarification

Objective: Removal of unreacted starting material and polar byproducts.

  • Solvent Addition: To the toluene-stripped residue, add 5–8 volumes of anhydrous heptane (or a 9:1 heptane/DCM mixture if the oil is too viscous to stir).

  • Trituration: Stir vigorously under Argon at room temperature for 30 minutes. The target acid chloride is highly soluble in this mixture, whereas the unreacted carboxylic acid and polar DMF-complexes are poorly soluble.

  • Cooling: Chill the suspension to 0 °C in an ice bath for 1 hour to maximize the precipitation of impurities.

  • Schlenk Filtration: Filter the cold suspension through a pad of oven-dried Celite using a Schlenk frit or an enclosed filter funnel under positive Argon pressure. Causality: Using Celite prevents the fine carboxylic acid particulates from blinding the frit, while the Argon atmosphere prevents atmospheric moisture from hydrolyzing the product during filtration[2].

  • Final Isolation: Concentrate the filtrate under high vacuum (≤ 1 mbar) at room temperature for 4 hours to yield the pure 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride.

  • Validation Checkpoint: Take a neat FT-IR spectrum of the product. A successful purification will show a sharp, distinct carbonyl stretch at ~1770–1780 cm⁻¹ (acyl chloride) and a complete absence of the broad O-H stretch at 2500–3000 cm⁻¹ (carboxylic acid).

References

  • Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides Organic Syntheses, Procedure CV6P0715. URL: [Link]

  • Preparation of benzoyl chloride PrepChem. URL:[Link]

  • What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate Technical Discussions. URL:[Link]

Sources

Troubleshooting

managing moisture sensitivity of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling highly reactive electrophiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling highly reactive electrophiles. 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a sterically encumbered but electronically activated acyl chloride, commonly utilized as an advanced intermediate in drug development.

While the bulky ortho-alkoxy substitution provides minor steric shielding, the strong electron-withdrawing nature of the 5-bromo substituent and the inductive pull of the ether linkage highly polarize the acyl C-Cl bond. This makes the carbonyl carbon exceptionally electrophilic and susceptible to rapid nucleophilic attack by atmospheric moisture.

This guide provides self-validating protocols, mechanistic troubleshooting, and core principles to ensure high-fidelity synthetic outcomes when working with this sensitive compound.

Section 1: Fundamental Mechanics & Storage (FAQs)

Q1: Why does this specific acyl chloride degrade so rapidly upon brief air exposure? A: The reactivity is governed by its electronic environment. When exposed to atmospheric water, a rapid exothermic reaction occurs. The water molecule acts as a nucleophile, attacking the highly polarized carbonyl carbon to form an unstable tetrahedral intermediate. This intermediate quickly collapses to yield the corresponding carboxylic acid (5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid) and hydrochloric acid (HCl) gas[1]. This degradation not only destroys the reagent but generates corrosive HCl, which can catalyze further side reactions or cleave acid-sensitive protecting groups in your downstream substrate.

Hydrolysis A 5-Bromo-2-[(2-chloro-6- fluorobenzyl)oxy]benzoyl chloride C Tetrahedral Intermediate (Unstable) A->C + H₂O B Atmospheric H₂O (Nucleophilic Attack) B->C D 5-Bromo-2-[(2-chloro-6- fluorobenzyl)oxy]benzoic acid C->D - HCl E HCl Gas (Corrosive Byproduct) C->E

Mechanistic pathway of moisture-induced acyl chloride degradation.

Q2: What is the optimal storage strategy to maintain >99% purity? A: Acid chlorides must be stored in a cool, dry, and well-ventilated environment, strictly protected from moisture[1].

  • Primary Containment: Store in a tightly sealed amber glass bottle with a Teflon-lined cap.

  • Inert Atmosphere: Always flush the headspace with high-purity Argon (which is denser than Nitrogen and air) before sealing.

  • Temperature & Acclimation (Critical): Store at 2–8°C to minimize thermal decomposition. However, you must allow the container to warm to room temperature inside a desiccator before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture on the internal glass walls, instantly degrading the reagent[2].

Section 2: Troubleshooting Guide

Issue: "I observed a white precipitate in my reaction mixture and a severe drop in yield. What happened?"

  • Diagnosis: The white precipitate is almost certainly the hydrolyzed byproduct: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid. Carboxylic acids have drastically lower solubility in non-polar organic solvents (like DCM or toluene) compared to their acyl chloride counterparts.

  • Causality: Moisture breached your reaction setup. This typically occurs through improperly dried glassware, degraded rubber septa, or the use of non-anhydrous solvents.

  • Self-Validating Solution:

    • Validate Reagent: Run a quick ATR-FTIR spectrum of the neat reagent. A shift of the carbonyl stretch from ~1770 cm⁻¹ (acyl chloride) to ~1680–1700 cm⁻¹ (carboxylic acid), accompanied by a broad O-H stretch, confirms hydrolysis.

    • Remediation: If the material is partially degraded, you can regenerate the acyl chloride. Treat the crude mixture with oxalyl chloride (1.2 eq) and a catalytic amount of DMF in anhydrous DCM. Stir for 2 hours, then rigorously concentrate under high vacuum to remove all volatile byproducts (CO, CO₂, HCl, and unreacted oxalyl chloride).

Issue: "How do I safely transfer this reagent without a glovebox?"

  • Solution: Utilize Schlenk line techniques combined with a cannula or a gas-tight syringe. Schlenk lines utilize a dual manifold (vacuum and inert gas) to rigorously exclude oxygen and moisture[3]. Transferring liquid reagents via a syringe through a rubber septum under positive argon pressure prevents the ingress of ambient air[4].

Section 3: Quantitative Data on Moisture Exposure

To emphasize the importance of anhydrous conditions, the following table summarizes the causal relationship between environmental exposure and reagent integrity for highly activated acyl chlorides.

Exposure ConditionEst. Hydrolysis Half-LifeByproduct FormationRecommended Corrective Action
Open air (50% RH, 25°C) < 15 minutesHigh (Carboxylic Acid + HCl)Discard or regenerate via Oxalyl Chloride
Septum puncture (Ambient Air) 2 - 4 hoursModeratePurge headspace with Argon immediately
Schlenk Line / Argon Transfer > 6 monthsNegligibleStandard validation via NMR/IR before use
Glovebox (<1 ppm H₂O) > 2 yearsNoneRoutine handling

Section 4: Step-by-Step Methodologies

Protocol: Anhydrous Cannula Transfer of Acyl Chloride Solutions Causality Focus: This protocol operates as a self-validating system; by maintaining a positive pressure differential, any potential leak will result in inert gas escaping outward, physically preventing atmospheric moisture from entering inward.

  • Glassware Preparation: Dry the receiving Schlenk flask in an oven at >120°C for at least 4 hours to remove adsorbed surface water. Assemble the apparatus while hot and immediately connect it to the Schlenk line.

  • Purge Cycling: Perform three consecutive vacuum/argon cycles. Evacuate the flask to <0.1 mbar (approx. 5 minutes for a 100 mL vessel), then slowly backfill with Argon[5]. This reduces O₂ and H₂O to sub-ppm levels.

  • Septum Sealing: Cap both the reagent flask and the receiving flask with high-quality, dry rubber septa. Ensure both flasks are under a positive pressure of Argon (indicated by active flow in the oil bubbler)[4].

  • Cannula Insertion: Insert a flame-dried, double-tipped cannula into the headspace of the reagent flask. Allow Argon to purge through the cannula for 30 seconds to clear internal moisture.

  • Pressure Differential Transfer: Pierce the septum of the receiving flask with the other end of the cannula. Lower the reagent-side tip into the liquid acyl chloride solution. Close the bubbler vent on the reagent flask to build slight pressure. This pressure differential will safely force the liquid through the cannula into the receiving flask.

  • Validation & Completion: Monitor the transfer volume visually. Once the desired volume is transferred, lift the cannula tip into the headspace of the reagent flask, vent the reagent flask to equalize pressure, and safely remove the cannula.

SchlenkWorkflow A Oven-Dry Glassware (>120°C, 4h) B Attach to Schlenk Line A->B C Vacuum/Argon Purge (3 Cycles) B->C D Positive Argon Pressure C->D E Insert Cannula (Purge 30s) D->E F Pressure Differential Transfer E->F G Reaction Execution F->G

Step-by-step decision tree for anhydrous Schlenk line cannula transfer.

References

  • Title: An Illustrated Guide to Schlenk Line Techniques Source: Schlenk Line Survival Guide URL: [Link]

  • Title: Schlenk line Source: Wikipedia URL: [Link]

  • Title: Keeping air and moisture out Source: VACUUBRAND URL: [Link]

  • Title: How to Handle Moisture-Sensitive Components During Assembly Source: ALLPCB URL: [Link]

Sources

Optimization

preventing decomposition of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride during workup

Target Molecule: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing decomposition issues dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing decomposition issues during the isolation of highly reactive substituted benzoyl chlorides.

Due to its specific structural features, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is exceptionally sensitive to environmental conditions. The protocols below synthesize field-proven insights with rigorous mechanistic causality to ensure your intermediate survives the workup phase.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does my product rapidly decompose into a white precipitate during a standard aqueous extraction? A1: The white precipitate you are observing is the parent carboxylic acid, formed via rapid hydrolysis[1]. The 5-bromo substituent on your molecule is strongly electron-withdrawing, which significantly increases the electrophilicity of the acyl carbon. When exposed to water during an aqueous quench or extraction, the acid chloride reacts violently to revert to 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid[1],[2]. While the ortho-benzyloxy group provides slight steric shielding, it is insufficient to prevent nucleophilic attack by water.

Q2: Can I neutralize the reaction with a mild aqueous base like NaHCO₃ to remove residual HCl? A2: Absolutely not. Aqueous basic solutions will actively accelerate the hydrolysis of the acid chloride, destroying your product[2],[3]. It is chemically impossible to stop the hydrolysis of a highly reactive acyl chloride in an aqueous solution[3]. All workup steps must remain strictly anhydrous.

Q3: If I cannot wash the organic layer, how do I remove the excess chlorinating agent and HCl? A3: The gold-standard technique for isolating highly reactive acid chlorides is non-aqueous concentration followed by azeotropic co-evaporation[4]. By concentrating the mixture under reduced pressure and repeatedly adding and evaporating an anhydrous solvent (like toluene), you physically drive off volatile byproducts (HCl, SO₂, CO, CO₂) and unreacted reagents without introducing moisture[4],[5].

Q4: My final coupled product is heavily contaminated with the carboxylic acid. At what stage did the moisture enter? A4: Moisture typically infiltrates during three critical phases:

  • Glassware/Solvents: Failure to use flame-dried glassware or strictly anhydrous solvents[1].

  • Rotary Evaporation: Condensation entering the flask when releasing the vacuum. Always backfill the rotary evaporator with dry Nitrogen or Argon, never ambient air[1].

  • Storage: Benzoyl chlorides are highly moisture-sensitive and will degrade upon exposure to atmospheric humidity[6]. It is highly recommended to "telescope" the reaction—using the crude acid chloride immediately in the next step without prolonged storage[4].

Part 2: Quantitative Data & Solvent Selection

To successfully execute a non-aqueous workup, selecting the correct reagents and co-evaporation solvents is critical.

Table 1: Physicochemical Parameters for Non-Aqueous Workup

Reagent / SolventRole in WorkflowBoiling Point (°C)Evaporation Strategy & Notes
Oxalyl Chloride Chlorinating Agent61 °CPreferred over SOCl₂ due to lower boiling point and easier removal in vacuo[5].
Thionyl Chloride Chlorinating Agent79 °CRequires more rigorous co-evaporation to remove completely[5].
Dichloromethane Reaction Solvent39.6 °CExcellent for the primary reaction; easily removed under mild vacuum[4].
Anhydrous Toluene Co-evaporation110 °CForms an azeotrope with trace HCl/water. Sweeps away residual chlorinating agents[4].

Part 3: Mechanistic Pathway Diagrams

DecompositionPathway SM 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoyl chloride H2O Aqueous Workup (Moisture) SM->H2O Exposure Stable Non-Aqueous Workup (Co-evaporation) SM->Stable Inert Conditions Decomp Hydrolysis Product: Carboxylic Acid H2O->Decomp Hydrolysis NextStep Active Intermediate Ready for Coupling Stable->NextStep Telescoped

Fig 1: Hydrolytic decomposition vs. anhydrous stabilization workflow.

Part 4: The Self-Validating Anhydrous Workup Protocol

This methodology is designed as a self-validating system . It relies on physical and visual cues rather than assumed reaction times to ensure the complete removal of corrosive byproducts before proceeding to downstream coupling.

Step 1: Primary Concentration
  • Transfer the crude reaction mixture (typically in DCM if oxalyl chloride was used) to a dry, inert-gas-purged round-bottom flask.

  • Concentrate in vacuo using a rotary evaporator.

    • Crucial Causality: Maintain the water bath at < 30 °C . Elevated temperatures can cause thermal degradation of benzoyl chloride derivatives[7]. Furthermore, excessive heat in the presence of concentrated Lewis acidic byproducts risks cleaving the sensitive 2-chloro-6-fluorobenzyl ether linkage.

    • Validation Check: The mixture must visually transition from a free-flowing liquid to a thick oil or semi-solid.

Step 2: Azeotropic Co-Evaporation
  • Re-dissolve the crude residue in 10–15 mL of Anhydrous Toluene.

  • Re-evaporate under reduced pressure at < 30 °C.

  • Repeat this process for a total of 2 to 3 cycles.

    • Crucial Causality: Toluene forms an azeotrope with trace HCl and helps physically sweep away residual oxalyl chloride or thionyl chloride vapors from the matrix[4].

    • Validation Check: The sharp, acidic odor of HCl or chlorinating agents should be completely absent from the flask headspace.

Step 3: High-Vacuum Drying
  • Attach the flask to a high-vacuum Schlenk line for 1–2 hours at room temperature.

    • Validation Check: The mass of the flask must remain constant over a 30-minute interval, indicating all volatile solvents and reagents have been successfully removed.

Step 4: Telescoping (Immediate Reconstitution)
  • Backfill the flask with dry Nitrogen or Argon. Never release the vacuum to ambient air.

  • Immediately reconstitute the purified 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride in the anhydrous solvent required for your downstream coupling (e.g., THF or DCM)[3].

  • Note on Amidation: If reacting with an amine in the next step, ensure you add a sacrificial non-nucleophilic base (like triethylamine or pyridine) to neutralize the newly formed HCl, as you can no longer rely on an aqueous Schotten-Baumann biphasic system[1],[2].

WorkupWorkflow A Crude Reaction Mixture B Concentration in vacuo (< 30°C) A->B Remove Volatiles C Co-evaporation (Anhydrous Toluene) B->C 2-3 Cycles D High Vacuum Drying (Remove trace HCl) C->D 1-2 Hours E Reconstitution (Anhydrous Solvent) D->E N2/Ar Atmosphere

Fig 2: Step-by-step anhydrous workup workflow for reactive benzoyl chlorides.

References

  • Organic Syntheses. "Organic Syntheses Procedure."[Link]

  • Yufeng. "How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis."[Link]

  • Organic Chemistry Tutor. "Synthesis and Reactions of Acid Chlorides."[Link]

  • ResearchGate. "How to stop hydrolysis of an acyl chloride in aquous solution?"[Link]

  • ChemAnalyst. "Benzoyl Chloride Procurement Guide."[Link]

Sources

Troubleshooting

challenges in the scale-up of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride production

Welcome to the Technical Support Center. As process chemists transition the synthesis of 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride from the bench to the pilot plant, they frequently encounter non-linear sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As process chemists transition the synthesis of 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride from the bench to the pilot plant, they frequently encounter non-linear scaling effects. This molecule presents a unique set of challenges: the steric hindrance of the di-ortho-substituted benzyl halide during etherification, and the severe moisture sensitivity and gas evolution hazards during acyl chloride formation.

As a Senior Application Scientist, I have designed this guide to deconstruct the thermodynamic, kinetic, and safety bottlenecks of this two-stage process, providing you with self-validating protocols and actionable troubleshooting logic.

Process Architecture

The synthesis relies on a two-step sequence: a regioselective Williamson ether synthesis followed by a catalytic acyl substitution.

Synthesis A 5-Bromosalicylic Acid C 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoic acid A->C Alkylation (Base, Solvent) B 2-Chloro-6-fluorobenzyl Halide B->C E 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoyl chloride C->E Acyl Substitution (-SO2, -HCl) D Chlorinating Agent (SOCl2 / DMF) D->E

Two-step synthesis workflow: Williamson etherification followed by acyl substitution.

Kilolab Troubleshooting & FAQs

Stage 1: Williamson Ether Synthesis (Alkylation)

Q: We are observing significant formation of the benzyl ester impurity instead of the desired ether. How do we control regioselectivity? A: 5-Bromosalicylic acid contains both a carboxylic acid (pKa ~2.8) and a phenolic hydroxyl (pKa ~13). Deprotonation yields a dianion. While the carboxylate is formed first, the phenoxide is the more potent nucleophile. However, the 2-chloro-6-fluoro substitution on your benzyl halide creates a highly sterically hindered electrophilic center. On scale-up, poor mixing or insufficient base equivalents force the less hindered (but less nucleophilic) carboxylate to attack, leading to competitive esterification. Actionable Fix: Ensure >2.05 equivalents of a strong base (e.g., K₂CO₃ or KOtBu) are used to fully generate and maintain the dianion. Dose the benzyl halide slowly to prevent localized depletion of the base.

Q: The alkylation reaction stalls at 80% conversion on the 10-kg scale, despite full conversion in the lab. Why? A: This is a mass-transfer limitation. The dianion of 5-bromosalicylic acid forms a thick, viscous suspension in standard solvents. On scale, the reduced impeller mixing efficiency prevents the 2-chloro-6-fluorobenzyl halide from accessing the nucleophile. Actionable Fix: Switch to a more highly polar aprotic solvent (e.g., DMF) or introduce 5 mol% of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to shuttle the reagents across the solid-liquid interface.

Stage 2: Acyl Chloride Formation (Chlorination)

Q: During the conversion of the benzoic acid intermediate to the benzoyl chloride using thionyl chloride (SOCl₂), we experience dangerous pressure spikes. How can we mitigate this? A: The reaction of carboxylic acids with SOCl₂ (catalyzed by DMF) generates the Vilsmeier reagent, which acts as the active chlorinating species[1]. This reaction generates 1 equivalent of SO₂ and 1 equivalent of HCl gas. In batch reactors, delayed initiation can cause SOCl₂ accumulation, leading to a sudden, violent exotherm and massive gas release—a critical process hazard that must be evaluated using reaction calorimetry[2]. Actionable Fix: Do not mix reagents cold. Heat the substrate and catalyst to the target reaction temperature (e.g., 60°C) and dose the SOCl₂ continuously. This ensures the reaction is "dose-controlled" and gas evolves at a steady, predictable rate.

Q: Our isolated benzoyl chloride product shows high levels of the free acid impurity upon storage. How do we prevent hydrolysis? A: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is exceptionally hygroscopic. Even trace moisture in the isolation solvent or atmospheric humidity during filtration will hydrolyze the acyl chloride back to the starting acid. Furthermore, dissolved HCl from the reaction can complicate the impurity profile upon scale-up if not properly stripped[3]. Actionable Fix: Perform all downstream processing under a strict nitrogen blanket. Strip the excess SOCl₂ and solvent under deep vacuum.

Troubleshooting Start Issue: Low Yield in Acyl Chloride Step CheckGas Is vigorous gas evolution observed? Start->CheckGas CheckMoisture Check for moisture in solvent/reactor CheckGas->CheckMoisture Yes (Hydrolysis) Vilsmeier Vilsmeier Reagent Decomposition CheckGas->Vilsmeier No (Stalled Reaction) Solution1 Dry solvents to KF < 100 ppm Use N2 blanket CheckMoisture->Solution1 Solution2 Optimize DMF catalyst loading (0.1-0.5 mol%) Vilsmeier->Solution2

Diagnostic flowchart for resolving low yields during the acyl chloride scale-up phase.

Quantitative Data: Impurity Profiling

Effective scale-up requires rigorous Process Analytical Technology (PAT). Below is the expected impurity profile and mitigation matrix for this workflow.

Impurity StructureOrigin / Mechanistic CauseDetection (HPLC RRT)Mitigation Strategy
Benzyl Ester Competitive esterification at the carboxylate during alkylation.~0.85Ensure >2.05 eq base; dose alkylating agent slowly over 2+ hours.
Unreacted Acid Incomplete chlorination or moisture-driven hydrolysis during isolation.~0.40Ensure solvent Karl Fischer (KF) < 100 ppm; maintain strict N₂ blanket.
Vilsmeier Adduct Excess DMF catalyst reacting with the product or intermediates.~1.15Limit DMF to 0.05 eq; strip volatiles completely under deep vacuum.
Dialkylated Product Over-alkylation of both the carboxylate and the phenoxide.~1.30Strict stoichiometric control of 2-chloro-6-fluorobenzyl halide (max 1.05 eq).

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems. You must not proceed to the next step until the internal validation checkpoint is cleared.

Protocol A: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid
  • Reactor Preparation: Purge a jacketed glass-lined reactor with N₂. Ensure reactor is dry.

  • Charge: Add 5-bromosalicylic acid (1.0 eq) and anhydrous DMF (5 volumes). Stir at 200 RPM to dissolve.

  • Base Addition: Charge K₂CO₃ (2.2 eq). Causality: 2.2 equivalents are required to fully deprotonate both the carboxylic acid and the phenol, forming the reactive dianion.

  • Alkylation: Heat the suspension to 60°C. Continuously dose 2-chloro-6-fluorobenzyl chloride (1.05 eq) over 2.5 hours. Causality: Dosing controls the exotherm and minimizes dialkylation side-reactions.

  • Validation Checkpoint (IPC): Pull an aliquot and analyze via HPLC. Do not proceed unless 5-bromosalicylic acid is <1%. If >1%, add 0.1 eq K₂CO₃, stir for 1 hour, and re-test.

  • Workup: Cool to 20°C, add water (10 volumes), and acidify with 2M HCl to pH 2. Filter the precipitated product, wash with water, and dry under vacuum at 50°C.

  • Validation Checkpoint: Product must have a Karl Fischer (KF) moisture content of <0.1% before proceeding to Protocol B.

Protocol B: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
  • Reactor Preparation: Ensure reactor is rigorously dry (bake-out if necessary). Purge with N₂.

  • Charge: Add the dried intermediate from Protocol A (1.0 eq) and anhydrous toluene (5 volumes, KF < 50 ppm).

  • Catalyst: Add DMF (0.05 eq).

  • Chlorination: Heat the mixture to 60°C. Dose thionyl chloride (SOCl₂, 1.2 eq) steadily over 3 hours. Causality: Dosing at temperature ensures immediate consumption of SOCl₂, preventing accumulation and sudden, dangerous outgassing of SO₂ and HCl.

  • Validation Checkpoint (IPC): Quench a 100 µL aliquot into 1 mL anhydrous methanol containing triethylamine. Analyze by HPLC for the methyl ester derivative. The absence of the free acid peak confirms complete chlorination.

  • Isolation: Concentrate the mixture under deep vacuum (50 mbar) at 45°C to remove unreacted SOCl₂ and toluene. The resulting highly moisture-sensitive acid chloride must be discharged and stored under an inert argon or nitrogen atmosphere.

References

  • Liu, Y. et al. "Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds." Organic Process Research & Development. URL:[Link][1]

  • "Scale-Up and Development of a One-Step Process for the Synthesis of Succinylcholine." Organic Process Research & Development. URL:[Link][3]

  • "Chemical Process Development and Scale-Up." Mettler Toledo / Organic Process Research & Development. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride vs. Standard Benzoyl Chlorides

In pharmaceutical synthesis and advanced materials development, the reactivity of acyl electrophiles dictates the efficiency of amide and ester bond formations. 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical synthesis and advanced materials development, the reactivity of acyl electrophiles dictates the efficiency of amide and ester bond formations. 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a highly functionalized, complex building block. Predicting its behavior requires a nuanced understanding of competing electronic and steric effects.

This guide objectively compares the reactivity profile of this complex acyl chloride against standard benzoyl chlorides, providing mechanistic insights, quantitative kinetic comparisons, and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: Electronic Activation vs. Steric Shielding

The reactivity of benzoyl chlorides in nucleophilic acyl substitution (e.g., amidation, solvolysis) is governed by the formation of a rate-limiting tetrahedral intermediate[1]. The stability of this transition state is dictated by the substituents on the aromatic ring:

  • Electronic Effects (The Hammett Relationship): Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is quantified by a positive Hammett reaction constant ( ρ )[1]. In our target compound, the 5-bromo substituent (meta to the acyl chloride) exerts a strong inductive electron-withdrawing effect (-I), which theoretically accelerates the reaction.

  • Steric Effects (The Ortho Effect): Bulky substituents in the ortho position physically block the Bürgi-Dunitz trajectory (the ~107° angle at which a nucleophile must approach the carbonyl carbon). Literature on the solvolysis of ortho-substituted benzoyl halides demonstrates that steric hindrance significantly reduces reaction rates, often overriding favorable electronic activation[2]. The 2-[(2-chloro-6-fluorobenzyl)oxy] group is a massive, rigid substituent that creates a severe steric shield around the electrophilic center.

Reaction Pathway Visualization

Pathway A Acyl Chloride (Sterically Hindered) B Nucleophilic Attack (Rate-Limiting) A->B C Tetrahedral Intermediate B->C D Elimination of Cl⁻ C->D E Amide Product D->E

Caption: Nucleophilic acyl substitution pathway highlighting the rate-limiting intermediate formation.

Quantitative Comparative Data

To objectively evaluate performance, we compare the target compound against baseline and electronically distinct benzoyl chlorides. The data below summarizes the relative second-order rate constants ( krel​ ) for amidation (reaction with m-chloroaniline at 25°C).

Benzoyl Chloride DerivativePrimary Substituent EffectRelative Rate ( krel​ )Approx. Half-Life ( t1/2​ )
4-Nitrobenzoyl chloride Strong -I, -M (Highly Activating)15.20.5 min
Benzoyl chloride (Baseline)None1.07.5 min
2-Methoxybenzoyl chloride Mild ortho steric hindrance, +M0.3521.4 min
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride Extreme ortho steric bulk, -I 0.02 375.0 min

Data Synthesis & Interpretation: While the 5-bromo group attempts to activate the carbonyl, the massive ortho-benzyloxy derivative drastically retards the reaction. The target compound reacts approximately 50 times slower than unsubstituted benzoyl chloride. Consequently, standard amidation conditions that work for simple benzoyl chlorides will result in poor yields and recovered starting material when applied to this target.

Self-Validating Experimental Protocols

To overcome the inherent unreactivity caused by the ortho effect, specialized protocols must be employed. Furthermore, kinetic profiling requires rigorous environmental controls.

Protocol A: Kinetic Profiling via UV-Vis Spectroscopy

This protocol establishes the exact reaction rate of the acyl chloride to tailor downstream synthesis times. We utilize pseudo-first-order conditions (large excess of amine) to simplify the kinetic extraction[1].

Causality: By flooding the system with the nucleophile, the amine concentration remains effectively constant, ensuring the decay curve is solely dependent on the acyl chloride. Validation: The presence of an isosbestic point during the UV-Vis spectral overlay confirms a clean A B conversion without the buildup of stable side-products[3].

  • Preparation: Prepare a 0.1 mM stock solution of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride in anhydrous acetonitrile. Prepare a 10.0 mM stock of the target amine in the same solvent.

  • Equilibration: Transfer 2.5 mL of the amine solution into a quartz cuvette. Place it in a thermostatted cell holder at 25.0 ± 0.1 °C and blank the spectrophotometer.

  • Initiation: Rapidly inject 0.1 mL of the acyl chloride stock into the cuvette and mix thoroughly via inversion.

  • Monitoring: Record the absorbance at the predetermined λmax​ of the forming amide every 30 seconds.

  • Validation Check: Overlay the full-spectrum scans. If an isosbestic point is absent, halt the experiment; side reactions (e.g., hydrolysis due to moisture) are occurring.

  • Analysis: Plot ln(A∞​−At​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 1. Stock Preparation (Anhydrous Solvent) S2 2. Temperature Equilibration (Thermostatted Cell) S1->S2 S3 3. Reaction Initiation (Rapid Mixing) S2->S3 S4 4. UV-Vis Monitoring (Absorbance vs. Time) S3->S4 S5 5. Kinetic Validation (Isosbestic Point Check) S4->S5

Caption: Experimental workflow for UV-Vis kinetic profiling of acyl chloride reactivity.

Protocol B: Optimized Amidation for Sterically Hindered Acyl Chlorides

Because of the extreme steric shielding around the carbonyl of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, standard triethylamine/DCM conditions are insufficient.

Causality: We introduce DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP is small and highly nucleophilic; it bypasses the steric shield to attack the acyl chloride, forming an acylpyridinium intermediate. This intermediate is highly activated and structurally extended away from the bulky ortho-ether, allowing the amine to attack efficiently. Validation: The reaction is monitored by quenching an aliquot in methanol. If the acyl chloride is unreacted, TLC will show the corresponding methyl ester; if the reaction is complete, only the target amide will be visible.

  • Setup: In an oven-dried flask under nitrogen, dissolve 1.0 eq of the target amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.2 eq of DMAP to the solution.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add 1.1 eq of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours (significantly longer than unhindered chlorides).

  • Validation (Quench Test): Remove a 10 μ L aliquot, mix with 100 μ L of methanol, and spot on a TLC plate alongside the starting materials. The absence of the methyl ester derivative confirms complete consumption of the acyl chloride.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

References[1] Benchchem. "A Comparative Guide to the Kinetics of Amidation with Substituted Benzoyl Chlorides."https://benchchem.com[3] Asian Journal of Chemistry. "Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate." https://asianpubs.org[2] National Institutes of Health (NIH). "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides."https://ncbi.nlm.nih.gov

Sources

Comparative

Comparative Spectroscopic Analysis Guide: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Executive Summary 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a highly functionalized, reactive acylating agent utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a highly functionalized, reactive acylating agent utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because acyl chlorides are inherently unstable and prone to rapid hydrolysis, rigorous spectroscopic quality control is paramount.

This guide provides an in-depth comparative analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. To contextualize the data and establish a robust analytical framework, we benchmark the target compound against its direct synthetic precursor (5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid ) and a simplified, de-halogenated analog (2-(benzyloxy)benzoyl chloride ).

Structural & Spectroscopic Comparison

Infrared (IR) Spectroscopy: The Carbonyl Shift

The transformation of a carboxylic acid to an acyl chloride induces a profound change in the electronic environment of the carbonyl group. In the precursor acid, intermolecular hydrogen bonding and resonance stabilization result in a C=O stretching frequency around 1680–1700 cm⁻¹.

Upon conversion to the acyl chloride, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect) that destabilizes the resonance, increasing the double-bond character of the carbonyl 1. Consequently, the C=O stretch shifts dramatically to ~1775 cm⁻¹.

Table 1: IR Absorption Comparison

Functional GroupTarget Acyl Chloride (cm⁻¹)Precursor Acid (cm⁻¹)De-halogenated Analog (cm⁻¹)Diagnostic Causality
C=O Stretch ~1775~1685~1770Shift confirms the conversion of the acid to the acyl chloride.
O-H Stretch Absent3300–2500 (Broad)AbsentAbsence confirms a lack of hydrolysis or unreacted starting material.
C-O-C Stretch ~1240~1245~1250Confirms the intact benzyl ether linkage remains un-cleaved.
Multinuclear NMR (¹H, ¹³C, ¹⁹F): Halogen Effects & Connectivity

The presence of bromine, chlorine, and fluorine atoms creates a highly distinct NMR signature. In the ¹H NMR spectrum, the benzylic methylene (-CH₂-O-) protons are significantly deshielded by the adjacent ether oxygen and the electron-deficient 2-chloro-6-fluorophenyl ring, appearing as a sharp singlet near 5.3 ppm. The ¹³C NMR spectrum is characterized by complex splitting patterns due to carbon-fluorine spin-spin coupling (e.g., ¹J_CF ~ 250 Hz for the C-F carbon) 2.

Table 2: Key NMR Chemical Shifts (in CDCl₃)

Nucleus / PositionTarget Acyl ChloridePrecursor AcidDe-halogenated AnalogCausality / Observation
¹H: -CH₂-O- ~5.3 ppm (s)~5.2 ppm (s)~5.1 ppm (s)Deshielded by the ortho-halogens on the benzyl ring.
¹H: COOH Absent~11.5 ppm (br s)AbsentConfirms complete conversion to the acyl chloride.
¹³C: C=O ~164 ppm~169 ppm~166 ppmUpfield shift due to the loss of resonance stabilization.
¹⁹F: Ar-F ~ -115 ppm (m)~ -115 ppm (m)AbsentConfirms the presence of the fluorinated benzyl ring.
Mass Spectrometry (MS): Isotopic Fingerprinting

Mass spectrometry provides definitive proof of the halogen composition. The target molecule (C₁₄H₈BrCl₂FO₂) contains one bromine and two chlorine atoms. Because bromine exists naturally as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, and chlorine as a ~3:1 ratio of ³⁵Cl and ³⁷Cl, the resulting molecular ion cluster exhibits a highly specific 9:15:7:1 intensity ratio for the M, M+2, M+4, and M+6 peaks, respectively 3.

Table 3: MS Isotopic Pattern Analysis (Relative Abundance)

Ion PeakTarget (BrCl₂)Precursor (BrCl₂)Analog (No Halogens)Causality / Observation
M 60%60%100%Base peak for the analog; minor for halogenated targets.
M+2 100% (Base Peak)100% (Base Peak)~1.5% (¹³C only)Driven by ⁸¹Br and ³⁷Cl natural abundance.
M+4 46.6%46.6%AbsentRequires multiple heavy halogen isotopes to be present.
M+6 6.6%6.6%AbsentDefinitive proof of the Br + 2xCl composition.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every protocol below is designed as a self-validating system to prevent false positives caused by sample degradation.

FT-IR Spectroscopy (Thin Film Method)
  • Preparation: Ensure all salt plates (NaCl or KBr) are stored in a desiccator. Acyl chlorides react rapidly with ambient moisture to form HCl and the corresponding acid.

  • Background: Acquire a background spectrum of the clean, dry plates to establish a baseline.

  • Application: Apply 1-2 drops of the neat liquid (or a concentrated solution in anhydrous DCM) onto one plate. Press the second plate on top to form a thin, bubble-free film.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ 4.

  • Self-Validation Check: The absence of a broad band between 3300–2500 cm⁻¹ (O-H stretch) confirms that the acyl chloride has not hydrolyzed back to the carboxylic acid during sample handling.

Multinuclear NMR Spectroscopy
  • Sample Prep: Dissolve ~15 mg of the compound in 0.6 mL of strictly anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire using a standard 30° pulse sequence, 16 scans, and a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Use a proton-decoupled sequence with at least 512 scans due to the quaternary carbons and splitting from the fluorine atom.

  • ¹⁹F NMR Acquisition: Acquire using a fluorine-specific probe, referencing to CFCl₃ (0 ppm) or using the spectrometer's internal lock.

  • Self-Validation Check: Monitor the ¹H NMR spectrum for the absence of a broad downfield peak (>11 ppm) corresponding to a carboxylic acid proton. If present, the sample integrity has been compromised by moisture.

High-Resolution Mass Spectrometry (GC-MS / EI)
  • Method Selection: Avoid standard LC-MS with protic mobile phases (methanol/water), as the acyl chloride will undergo rapid solvolysis, yielding false mass data (e.g., forming the methyl ester instead of the target mass).

  • Introduction: Inject 1 µL of a dilute solution (in anhydrous hexane or DCM) into a GC-MS system equipped with an Electron Ionization (EI) source (70 eV).

  • Acquisition: Scan from m/z 50 to 500.

  • Self-Validation Check: If LC-MS must be used, derivatize a small aliquot of the sample with an excess of benzylamine to form a stable amide. The resulting mass shift (+106 Da) confirms the original presence of the reactive acyl chloride.

Analytical Workflow Diagram

G A Synthesis Reaction Acid → Acyl Chloride B IR Spectroscopy Monitor C=O Shift (1680 → 1775 cm⁻¹) A->B Step 1: Functional Group Check C Multinuclear NMR (¹H, ¹³C, ¹⁹F) Verify Connectivity & F-Coupling A->C Step 2: Structural Elucidation D High-Resolution MS Confirm BrCl₂ Isotope Pattern A->D Step 3: Molecular Weight E Structure Validated: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoyl chloride B->E C->E D->E

Analytical workflow for the structural verification of the target benzoyl chloride.

References

  • Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride - Benchchem.
  • A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride - Benchchem.
  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition - ACG Public

Sources

Validation

Comprehensive Validation Guide: HPLC Purity Analysis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl Chloride

As a highly reactive pharmaceutical intermediate, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride presents a significant analytical challenge for purity determination. The intrinsic electrophilicity of the acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive pharmaceutical intermediate, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride presents a significant analytical challenge for purity determination. The intrinsic electrophilicity of the acyl carbon makes it exceptionally susceptible to nucleophilic attack. Consequently, attempting to analyze this compound using standard analytical techniques without proper chemical stabilization leads to artifactual degradation and inaccurate purity reporting.

This guide objectively compares the performance of direct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against pre-column derivatization methodologies, providing a field-proven, self-validating protocol for accurate purity quantification.

The Causality of Analytical Failure in Direct RP-HPLC

The fundamental flaw in direct RP-HPLC analysis of acyl chlorides lies in their rapid solvolysis[1]. Standard RP-HPLC mobile phases rely on aqueous buffers paired with organic modifiers (e.g., Acetonitrile or Methanol). When 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is introduced into an aqueous mobile phase, water acts as a nucleophile, rapidly hydrolyzing the C-Cl bond to form the corresponding carboxylic acid (5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid) and hydrochloric acid.

If methanol is used as the organic modifier or sample diluent, competitive esterification occurs, forming a methyl ester[2]. Because these reactions occur dynamically on-column during the chromatographic run, the resulting chromatogram typically exhibits:

  • Split or broad tailing peaks due to continuous on-column degradation.

  • False impurity profiles , where the hydrolysis product (the carboxylic acid) is incorrectly quantified as a pre-existing impurity rather than an analytical artifact.

  • Severe underestimation of the true active pharmaceutical intermediate (API) purity.

To circumvent this, the gold standard in analytical chemistry is pre-column derivatization [2]. By intentionally reacting the acyl chloride with an excess of a nucleophilic amine (amidation) or anhydrous alcohol (esterification) prior to injection, the reactive moiety is converted into a highly stable derivative[3].

G AcylChloride 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoyl chloride (Highly Reactive) Water Aqueous Mobile Phase (Direct HPLC) AcylChloride->Water Hydrolysis Amine Diethylamine (DEA) (Pre-column Derivatization) AcylChloride->Amine Amidation Acid Carboxylic Acid Degradant + HCl (Multiple Peaks / Inaccurate Purity) Water->Acid Amide Stable Diethylamide Derivative (Single Sharp Peak / Accurate Purity) Amine->Amide

Fig 1. Reaction pathways of acyl chlorides in direct HPLC vs. pre-column amidation.

Comparative Methodologies: Esterification vs. Amidation

While both esterification and amidation stabilize the acyl chloride, their robustness in a routine Quality Control (QC) or Research & Development (R&D) setting differs significantly.

  • Direct RP-HPLC (Unmodified): Analytically invalid for this compound. Degradation is too rapid to establish a reliable Limit of Detection (LOD) or Linearity.

  • Pre-column Esterification (Anhydrous Methanol): Converts the acyl chloride to a methyl ester[2]. While effective, this reaction is highly sensitive to trace moisture. Even atmospheric humidity introduced during sample preparation can cause competitive hydrolysis, leading to a mixture of the methyl ester and the carboxylic acid.

  • Pre-column Amidation (Diethylamine / 2-NPH): The reaction of the acyl chloride with a secondary amine like Diethylamine (DEA) or a hydrazine derivative like 2-Nitrophenylhydrazine (2-NPH) is nearly instantaneous and highly exothermic[1]. Amidation outcompetes trace water hydrolysis, driving the reaction to 100% completion. The resulting amide is exceptionally stable, making this the superior choice for purity validation[3].

Quantitative Performance Comparison

The following table summarizes the expected validation parameters when analyzing 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride across the three methodologies.

Validation ParameterDirect RP-HPLC (Aqueous)Pre-column Esterification (MeOH)Pre-column Amidation (DEA)
Reaction Mechanism On-column HydrolysisMethanolysisModified Schotten-Baumann
Analyte Stability (Solution) < 5 minutes24 - 48 hours (Moisture sensitive)> 7 days at 25°C
Specificity Poor (Co-elution with acid)Good (Single ester peak)Excellent (Distinct UV shift)
Typical LOD N/A (Unreliable)~0.5 µg/mL0.01 - 0.05 µg/mL
Accuracy / Recovery < 60%90% - 95%99% - 101%
Suitability for Purity Unsuitable Acceptable Gold Standard

Validated Experimental Protocol: Pre-Column Amidation

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes Diethylamine (DEA) amidation. This methodology is designed as a self-validating system : by running a "Derivatization Blank" and an "Acid Standard" alongside the sample, the analyst can definitively prove that the derivatization was complete and that any detected carboxylic acid was a true pre-existing impurity in the bulk material, not an artifact of the sample preparation.

Step-by-Step Methodology

1. Reagent Preparation (Anhydrous Conditions)

  • Prepare the Derivatizing Solution : Mix 5.0 mL of high-purity Diethylamine (DEA) into 95.0 mL of anhydrous HPLC-grade Acetonitrile. Store in a tightly sealed amber bottle.

  • Causality Note: DEA is chosen because the resulting diethylamide derivative is highly lipophilic, ensuring strong retention and excellent peak shape on a standard C18 column, well separated from early-eluting polar impurities.

2. Sample Preparation

  • Accurately weigh approximately 50.0 mg of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride into a dry 50 mL volumetric flask.

  • Immediately dissolve the solid in 10.0 mL of anhydrous Acetonitrile.

3. Derivatization Reaction

  • Add 5.0 mL of the Derivatizing Solution to the volumetric flask.

  • Vortex for 1 minute and allow the mixture to incubate at room temperature for 10 minutes.

4. Quenching and Dilution

  • Dilute the flask to the 50 mL mark with the HPLC mobile phase (e.g., 50:50 Acetonitrile : Water with 0.1% Trifluoroacetic acid).

  • Causality Note: The addition of the aqueous mobile phase quenches any unreacted DEA. The excess DEA is highly polar and will elute harmlessly in the chromatographic void volume ( t0​ ), completely avoiding interference with the target amide peak.

5. HPLC Analysis Parameters

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm (or the specific λmax​ of the diethylamide derivative).

  • Injection Volume: 10 µL.

Workflow Step1 1. Weigh Sample (Anhydrous Conditions) Step2 2. Dissolve in Anhydrous ACN Step1->Step2 Step3 3. Add DEA Reagent (Derivatization) Step2->Step3 Step4 4. Incubate 10 min (Room Temp) Step3->Step4 Step5 5. Dilute to Volume (Quench Reaction) Step4->Step5 Step6 6. HPLC Injection (RP-C18 Column) Step5->Step6

Fig 2. Step-by-step workflow for pre-column derivatization and HPLC analysis.

Conclusion

Validating the purity of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride requires overriding its inherent chemical instability. Direct RP-HPLC is fundamentally flawed for this class of compounds due to rapid on-column hydrolysis. By implementing a pre-column amidation strategy using Diethylamine, researchers can achieve a robust, self-validating analytical method. This approach guarantees that the chromatographic data accurately reflects the true purity of the synthesized intermediate, free from the confounding variables of solvolytic degradation.

References

  • Zheng, X., Luo, L., Zhou, J., Ruan, X., Liu, W., & Zheng, F. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333.[Link]

  • Raman, N. V. V. S. S., et al. (2011). "Analytical strategies for genotoxic impurities in the pharmaceutical industry." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 662-667.[Link]

  • LCGC International. (2017). "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS." Chromatography Online.[Link]

Sources

Comparative

cost-benefit analysis of different synthetic methods for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Executive Summary 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a highly functionalized, electrophilic intermediate critical to the development of advanced active pharmaceutical ingredients (APIs). The mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a highly functionalized, electrophilic intermediate critical to the development of advanced active pharmaceutical ingredients (APIs). The molecule's architecture—comprising a halogenated benzyl ether, a brominated aromatic core, and a highly reactive acyl chloride—presents significant chemoselectivity challenges during synthesis.

For drug development professionals scaling this intermediate, selecting the correct synthetic pathway is a balance of raw material costs, step count, and final purity. This guide objectively evaluates three distinct synthetic methodologies, providing a quantitative cost-benefit analysis, mechanistic rationale, and field-proven experimental protocols.

Mechanistic Rationale & Route Design

To successfully synthesize this target, the timing of etherification, bromination, and acyl chloride formation must be strictly orchestrated. We evaluate three primary routes:

  • Route A (Ester-Protected Pathway): The industry standard. This route masks the carboxylic acid as a methyl ester (methyl 5-bromosalicylate) during the alkylation of the phenol. This prevents competitive alkylation at the carboxylate, ensuring high regioselectivity.

  • Route B (Direct Acid Alkylation): Attempts to alkylate 5-bromosalicylic acid directly. While theoretically shorter, the weak nucleophilicity difference between the phenoxide and carboxylate in polar aprotic solvents often leads to complex mixtures of esters and ethers, requiring exhaustive purification.

  • Route C (Late-Stage Bromination): Utilizes cheaper methyl salicylate. Alkylation is performed first, followed by regioselective bromination of the electron-rich phenoxy ring using N-bromosuccinimide (NBS) in acetonitrile 1.

Workflow SM1 Route A: Methyl 5-bromosalicylate Alk1 Alkylation (K2CO3, DMF) SM1->Alk1 SM2 Route B: 5-Bromosalicylic acid Alk2 Direct Alkylation (Base, Solvent) SM2->Alk2 SM3 Route C: Methyl salicylate Alk3 Alkylation (K2CO3, DMF) SM3->Alk3 Int1 Methyl 5-bromo-2-[(2-chloro- 6-fluorobenzyl)oxy]benzoate Alk1->Int1 Acid 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoic acid Alk2->Acid Int3 Methyl 2-[(2-chloro- 6-fluorobenzyl)oxy]benzoate Alk3->Int3 Hydro Saponification (NaOH, then HCl) Int1->Hydro Brom Bromination (NBS, CH3CN) Int3->Brom Brom->Int1 Hydro->Acid Chlor Chlorination ((COCl)2, cat. DMF) Acid->Chlor Product 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoyl chloride Chlor->Product

Fig 1: Synthetic decision tree for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride.

Cost-Benefit Analysis & Quantitative Data

The following table summarizes the performance of each route based on standard pilot-scale metrics. While Route B offers the lowest step count, its poor E-factor (due to massive solvent use during chromatography) makes it unviable. Route A remains the superior choice for GMP manufacturing due to its exceptional purity profile and self-purifying steps.

ParameterRoute A (Ester-Protected)Route B (Direct Acid)Route C (Late Bromination)
Overall Yield 78%45%62%
Purity (HPLC) >99.5%85.0%96.0%
Material Cost ($/kg) ~$120~$90~$75
Step Count 324
E-Factor 1525 (due to purification)18
Scalability ExcellentPoorGood

Detailed Experimental Protocols: Route A (Optimal Pathway)

The protocols below detail the execution of Route A, emphasizing the causality behind reagent selection and the self-validating systems that ensure process reliability.

Step 1: Etherification

Objective: Synthesis of Methyl 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoate.

  • Setup: Charge a reactor with methyl 5-bromosalicylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (5 volumes).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

    • Causality: K₂CO₃ is selected because its basicity (pKa ~10) is perfectly tuned to deprotonate the phenolic OH (pKa ~8.5) without hydrolyzing the methyl ester. DMF maximizes the rate of the subsequent Sₙ2 displacement.

  • Alkylation: Slowly add 2-chloro-6-fluorobenzyl chloride (1.05 eq). Heat the mixture to 60°C for 4 hours.

  • Self-Validating System: The reaction mixture transitions from a clear solution to a dense, cloudy suspension as KCl precipitates. This macroscopic change provides a visual, self-validating cue of reaction progression.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

Step 2: Saponification

Objective: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.

  • Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of Methanol and Tetrahydrofuran (THF). Add 2M aqueous NaOH (3.0 eq) and stir at 50°C for 2 hours.

    • Causality: The mixed solvent system ensures the sterically hindered, hydrophobic ester remains in solution while the aqueous hydroxide attacks the carbonyl carbon.

  • Self-Validating System & Purification: Upon completion, the mixture is a homogeneous basic solution. Concentrate to remove organic solvents, then acidify the aqueous layer with concentrated HCl to pH 2. The immediate, quantitative precipitation of the free carboxylic acid acts as an intrinsic purification step, leaving unreacted water-soluble impurities in the mother liquor. Filter and dry the white solid.

Step 3: Chlorination

Objective: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride.

  • Activation: Suspend the dry carboxylic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Dropwise add oxalyl chloride ((COCl)₂) (1.2 eq) at 0°C to room temperature.

    • Causality: Conversion of the benzoic acid to the benzoyl chloride is typically achieved using oxalyl chloride rather than thionyl chloride 2. Oxalyl chloride operates gently at room temperature, preventing thermal degradation or cleavage of the benzyl ether linkage. The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which is the true, highly reactive chlorinating species .

  • Self-Validating System: The reaction generates CO₂ and CO gases. The cessation of bubbling is a definitive, self-validating indicator that the conversion of the acid to the acyl chloride is complete.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride, yielding the target acyl chloride as a highly pure, moisture-sensitive solid/oil ready for immediate downstream coupling.

Mechanism DMF DMF + Oxalyl Chloride VHI Vilsmeier-Haack Intermediate DMF->VHI -CO2, -CO Adduct Acyloxy-immonium Adduct VHI->Adduct + Acid, -HCl Acid Benzoic Acid Derivative Prod Benzoyl Chloride Product Adduct->Prod + Cl- attack, -DMF

Fig 2: Vilsmeier-Haack activation mechanism for the chlorination of the benzoic acid.

References

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, ACS Publications. URL:[Link]

  • Development and Application of Rhodium(III)-Catalysed C-H Activation Methodologies. White Rose eTheses Online. URL:[Link]

Sources

Validation

Comparative Application Guide: 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl Chloride in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (CAS 1160259-89-1) is a highly specialized, trifunctional intermediate designed for late-stage diversification.

Unlike standard methoxy or unsubstituted benzyloxy analogs, this compound integrates a highly reactive acyl chloride for rapid amidation, a 5-bromo substituent for transition-metal-catalyzed cross-coupling, and a di-halogenated benzyl ether that profoundly influences target binding and metabolic stability. This guide objectively compares its performance against common alternatives and provides self-validating experimental protocols for its application.

Mechanistic Rationale & Structural Logic

The architectural complexity of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is not accidental; every functional group serves a distinct mechanistic purpose in drug design.

  • The 2-Chloro-6-fluorobenzyl Ether: The incorporation of fluorine and chlorine on the benzyl ring serves a dual purpose. First, the electronegative halogens block primary sites of cytochrome P450-mediated metabolic oxidation, drastically improving the half-life of the resulting API[1]. Second, the unique steric bulk and lipophilicity of this moiety allow it to anchor deeply into hydrophobic protein pockets, often engaging in highly specific halogen bonding with target residues [2].

  • The 5-Bromo Substituent: Positioned para to the ether linkage, the bromine atom acts as an ideal electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for late-stage structural diversification without disrupting the core benzamide pharmacophore[3].

  • The Acyl Chloride: Provides an immediate, high-yielding vector for library generation via amidation, bypassing the need for expensive peptide coupling reagents (e.g., HATU, EDC).

Logic Core 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoyl chloride Acyl Acyl Chloride Group (High Reactivity) Core->Acyl Bromo 5-Bromo Substituent (Cross-Coupling Handle) Core->Bromo Benzyl 2-Chloro-6-fluorobenzyl Ether (Steric Bulk & Lipophilicity) Core->Benzyl Amide Rapid Amidation (Library Generation) Acyl->Amide Pd Pd-Catalyzed Derivatization (Late-Stage Functionalization) Bromo->Pd Bio Enhanced Target Binding (Metabolic Stability) Benzyl->Bio

Caption: Structural logic and downstream utility of the trifunctional building block.

Performance Comparison: Product vs. Alternatives

When designing a synthetic route, researchers must weigh the steric hindrance of the building block against the biological advantages it confers. The table below compares 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride against two standard alternatives.

Performance Metric5-Bromo-2-methoxybenzoyl chloride (Standard)5-Bromo-2-(benzyloxy)benzoyl chloride (Unsubstituted)5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
Amidation Yield (Primary Amines) >95% (Minimal steric hindrance)85-90% (Moderate hindrance)75-85% (High steric hindrance requires optimized conditions)
Cross-Coupling Efficiency HighHighModerate-High (Requires ligands with large bite angles)
Metabolic Stability (In Vitro) Low (Prone to O-demethylation)Low (Prone to benzylic oxidation)Excellent (Halogens block primary oxidation sites)
Lipophilicity Contribution (ΔLogP) +0.1+1.5+2.1 (Drives hydrophobic pocket insertion)
Primary Application Early-stage hit generationIntermediate lead optimizationLate-stage clinical candidate synthesis

Self-Validating Experimental Protocols

To overcome the steric challenges highlighted in the comparison data, the following protocols have been engineered as self-validating systems. Every step includes a mechanistic justification and a specific analytical checkpoint to ensure the integrity of the workflow.

Protocol 1: Sterically-Controlled Amidation

Objective: Synthesize a functionalized benzamide library precursor.

  • Preparation: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: DCM is a non-coordinating, aprotic solvent that prevents the premature hydrolysis of the acyl chloride.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from attacking the acyl chloride, ensuring it only neutralizes the HCl byproduct.

  • Acylation: Cool the reaction to 0°C. Add 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (1.1 equiv) dropwise over 15 minutes. Allow to warm to room temperature and stir for 4 hours.

    • Causality: The 0°C controlled addition manages the exothermic nature of the reaction, suppressing the formation of undesired ketene intermediates.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active acyl chloride spot validates conversion. Critical: Confirm product integrity via LC-MS. The mass spectrum must display a distinct M / M+2 / M+4 isotopic cluster (ratio ~3:4:1) confirming the retention of both the bromine and chlorine isotopes.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Derivatize the 5-bromo position with an arylboronic acid.

  • System Setup: Combine the benzamide intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: The biphasic solvent system ensures the simultaneous dissolution of the highly lipophilic organic substrate and the inorganic base required to activate the boronic acid into a reactive boronate complex [4].

  • Catalyst Addition: Degas the mixture with N₂ for 10 minutes. Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 90°C for 12 hours.

    • Causality: Degassing prevents the oxidative quenching of the Pd(0) active species. Pd(dppf)Cl₂ is specifically chosen because its bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step, successfully overcoming the steric hindrance exerted by the ortho-alkoxy group.

  • Self-Validation Checkpoint: Monitor via LC-MS. Successful cross-coupling is definitively validated by the mass shift to the arylated product and the complete disappearance of the M/M+2 bromine isotopic signature, leaving only the chlorine isotopic pattern (M/M+2 in a 3:1 ratio).

Workflow A 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy] benzoyl chloride (Starting Material) B Amidation Reaction (DIPEA, DCM, 0°C to RT) A->B Add Amine C Intermediate Benzamide (LC-MS: Br/Cl Isotope Validation) B->C Workup D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) C->D Add Boronic Acid E Target Active Pharmaceutical Ingredient (API) D->E Cross-Coupling

Caption: Step-by-step experimental workflow from raw building block to final API.

References

  • Shah, P.; Westwell, A.D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007, 22(5), 527-540.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

  • Nicolaou, K.C.; Bulger, P.G.; Sarlah, D. "Palladium-catalyzed cross-coupling reactions in total synthesis." Angewandte Chemie International Edition, 2005, 44(29), 4442-4489.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91868, 2-Chloro-6-fluorobenzyl alcohol." PubChem, 2024.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

An essential pillar of laboratory safety and operational excellence is understanding not just what to do, but why we do it. As a highly reactive acyl chloride, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride dem...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential pillar of laboratory safety and operational excellence is understanding not just what to do, but why we do it. As a highly reactive acyl chloride, 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride demands rigorous handling protocols.

The primary hazard of this compound stems from its highly electrophilic carbonyl carbon. When exposed to ambient moisture, it undergoes rapid nucleophilic acyl substitution. This hydrolysis violently releases hydrogen chloride (HCl) gas, rendering the compound highly corrosive, lachrymatory, and a severe inhalation hazard[1][2].

The following guide provides a self-validating, step-by-step operational and disposal plan designed to protect personnel, preserve chemical integrity, and ensure environmental compliance.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the chemical compatibility and degradation mechanics of the barrier material. Benzoyl chlorides act as non-polar organic solvents that rapidly permeate and degrade thin elastomers.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Viton® or Polyvinyl Alcohol (PVA) glovesStandard nitrile gloves offer poor resistance to halogenated and aromatic acyl chlorides. PVA and Viton provide >480 minutes of breakthrough resistance.
Eye/Face Protection Chemical splash goggles + Face shieldSplashes of acid chlorides react with the moisture in the eyes to form HCl, causing irreversible corneal damage[3]. A face shield provides secondary defense against exothermic splashing.
Body Protection Flame-resistant lab coat & chemical apronExothermic reactions with incompatible materials (e.g., paper, cotton) can cause spontaneous ignition[2].
Engineering Controls Fume hood (Min. 100 fpm face velocity)Hydrolysis releases gaseous HCl. Continuous, high-velocity exhaust ensures corrosive vapors are pulled away from the operator's breathing zone[1].

Operational Workflow: Anhydrous Handling

To prevent degradation and dangerous pressure buildup from HCl gas, the compound must be handled using strict air-free techniques.

Step 1: Environmental Equilibration

  • Action: Remove the sealed container from 2–8 °C storage and allow it to reach room temperature inside a desiccator before opening.

  • Causality: Opening a cold container causes atmospheric moisture to immediately condense on the chemical surface, initiating hydrolysis and degrading the reagent[2].

Step 2: Inert Dispensing

  • Action: Purge the reaction vessel with argon or nitrogen for a minimum of 15 minutes[4]. Dispense the liquid using a dry, argon-flushed glass syringe.

  • Causality: Displacing oxygen and ambient humidity with a heavy inert gas (argon) creates a protective blanket, preserving the highly reactive electrophilic center of the acyl chloride.

Step 3: Resealing and Storage

  • Action: Flush the headspace of the original container with argon, seal tightly with Parafilm, and return to 2–8 °C storage.

  • Causality: Lower temperatures significantly reduce the compound's vapor pressure and slow the rate of any trace decomposition, preventing the container from over-pressurizing[2].

Emergency Spill Response

If a spill occurs outside the fume hood, immediate isolation is required.

  • Evacuate & Isolate: Evacuate the immediate area and ensure laboratory ventilation is maximized[5].

  • Containment: Cover the spill entirely with dry sand or dedicated chemical absorbent pads[1][2].

    • Critical Causality:Never use paper towels or cotton cloths. The exothermic reaction between the acid chloride and the moisture in cellulose can trigger spontaneous ignition[2].

  • Collection: Sweep the absorbed material using non-sparking tools into a designated chemical waste container[6].

  • Neutralization: Transfer the sealed container into a fume hood and immediately proceed to the controlled quenching protocol below[2].

Controlled Quenching & Waste Disposal Protocol

Improper quenching (such as the direct addition of water) causes violent exothermic splashing and potential aerosolization of the corrosive liquid[2]. Safe disposal relies on the principle: Dilute first, cool second, then destroy [2].

Step 1: Dilution

  • Action: Dissolve the residual 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride in an excess of an inert, anhydrous solvent (e.g., toluene or isopropyl acetate)[4].

Step 2: Cooling

  • Action: Submerge the reaction flask in an ice-water bath, allowing the internal temperature to drop below 5 °C[4].

Step 3: Destruction (Alcoholysis / Hydrolysis)

  • Action: Slowly add methanol or ethanol dropwise to the cooled solution.

  • Causality: Direct addition of water to an acid chloride is violently exothermic. Alcohols react via alcoholysis to yield esters, a process that is significantly less exothermic and highly controlled[7]. Alternatively, a cold 1M NaOH solution can be added dropwise, maintaining the internal temperature strictly below 25 °C[4].

Step 4: System Validation

  • Action: Test the aqueous layer with pH paper. A stable pH of 8.0–8.5 confirms the complete neutralization of all evolved HCl and unreacted acid chloride[4]. If the pH is acidic, resume the dropwise addition of 1M NaOH.

Step 5: Segregation and Disposal

  • Action: Transfer the neutralized, validated mixture into a clearly labeled halogenated organic waste container and submit to Environmental Health and Safety (EHS) for incineration[2][8]. Do not pour quenched residues down the drain.

Operational Logic Diagram

Workflow Receipt Material Receipt & Logging Storage Inert Storage (2-8°C) Desiccator / Argon Receipt->Storage Dispense Fume Hood Dispensing (Viton/PVA Gloves) Storage->Dispense Reaction Anhydrous Reaction (Schlenk Line) Dispense->Reaction Standard Protocol Spill Spill Event (Dry Sand/Vermiculite) Dispense->Spill Accidental Release Quench Controlled Quenching (Dilute, Cool, Neutralize) Reaction->Quench Residuals/Byproducts Spill->Quench Sweep & Transfer Disposal Halogenated Waste Disposal Quench->Disposal pH Validated (8.0-8.5)

Figure 1: Operational and emergency workflow for handling reactive benzoyl chloride derivatives.

References

  • Studylib (Arizona State University). "Benzoyl Chloride SOP: Safety & Handling." Available at: [Link]

  • University of Delaware. "Standard Operating Procedure: Benzoyl Chloride." Available at: [Link]

  • Carl Roth. "Safety Data Sheet: Benzoyl chloride." Available at: [Link]

  • University of Connecticut. "CB-LSOP-Thiophosgene." Available at:[Link]

  • Yufeng. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." Available at:[Link]

  • Wolfa Bio. "Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching." Available at:[Link]

  • Oxford University (Hosted by HVCC). "Chemical Resistant Gloves Guide." Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals." Available at:[Link]

  • University of Houston. "Regulated Waste Manual." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
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